Desacetyl Triflusal-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H5F3O3 |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
XMLFPUBZFSJWCN-IDEBNGHGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Desacetyl Triflusal-13C6: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Desacetyl Triflusal-13C6, a stable isotope-labeled metabolite of the antiplatelet drug Triflusal. This document details its chemical structure, physicochemical properties, and its role as an inhibitor of the NF-κB signaling pathway. Detailed experimental protocols and visual diagrams are provided to support researchers in their studies involving this compound.
Chemical Structure and Properties
This compound is the primary active metabolite of Triflusal, with the distinction of being isotopically labeled with six Carbon-13 atoms in its benzene (B151609) ring. This labeling makes it an invaluable tool for metabolic studies, pharmacokinetic research, and as an internal standard in analytical assays.
The chemical structure of this compound is presented below:
Synonyms: 2-Hydroxy-4-(trifluoromethyl)benzoic Acid-13C6; α,α,α-Trifluoro-2,4-cresotic Acid-13C6; 4-(Trifluoromethyl)salicylic Acid-13C6; 4-Trifluoromethyl-2-hydroxybenzoic Acid-13C6
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1246817-12-8 | [Internal Data] |
| Molecular Formula | C₂(¹³C)₆H₅F₃O₃ | [Internal Data] |
| Molecular Weight | 212.07 g/mol | [Internal Data] |
| Appearance | Beige solid | [Internal Data] |
| Purity | >98% | [Internal Data] |
| Isotopic Enrichment | 99 atom % ¹³C | [Internal Data] |
Biological Activity and Mechanism of Action
Desacetyl Triflusal, the unlabeled counterpart of this compound, is the main active metabolite of the antithrombotic agent Triflusal. Triflusal undergoes rapid deacetylation in the liver to form Desacetyl Triflusal, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[1][2] HTB itself possesses significant antiplatelet properties.[1]
The primary mechanism of action of Triflusal and its metabolite involves the inhibition of cyclooxygenase-1 (COX-1), which in turn prevents the formation of thromboxane (B8750289) B2, a potent promoter of platelet aggregation.[1] Furthermore, Desacetyl Triflusal has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The inhibition of this pathway is a key aspect of its anti-inflammatory and potential anti-cancer effects.
Triflusal Metabolism
The metabolic conversion of Triflusal to its active metabolite, Desacetyl Triflusal, is a critical step in its pharmacological activity. This process primarily occurs in the liver.
Caption: Metabolic conversion of Triflusal to Desacetyl Triflusal.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including inflammatory disorders and cancer. Desacetyl Triflusal exerts its anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the canonical NF-κB signaling pathway by Desacetyl Triflusal.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Synthesis of this compound
While this compound is often acquired through custom synthesis, a general approach for the synthesis of isotopically labeled aromatic compounds can be outlined. The synthesis would typically start from a commercially available ¹³C-labeled benzene derivative.
Hypothetical Synthetic Workflow:
Caption: A plausible synthetic workflow for this compound.
Note: This represents a generalized synthetic scheme. The actual synthesis may involve different reagents and reaction conditions to achieve the desired product with high purity and isotopic enrichment.
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in biological matrices. The following protocol is adapted from established methods for the analysis of Triflusal and its metabolites.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Instrument | HPLC system with UV or Mass Spectrometric (MS) detection |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230-240 nm (UV) or specific m/z for MS |
| Injection Volume | 10-20 µL |
| Internal Standard | Unlabeled Desacetyl Triflusal or another suitable compound |
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the sample into the HPLC system.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay measures the ability of Desacetyl Triflusal to inhibit the transcriptional activity of NF-κB in response to a stimulus.
Materials:
-
Cell line stably transfected with an NF-κB reporter construct (e.g., luciferase reporter driven by an NF-κB response element).
-
Cell culture medium and supplements.
-
Desacetyl Triflusal.
-
Stimulating agent (e.g., TNF-α).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Desacetyl Triflusal for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of TNF-α for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of NF-κB inhibition for each concentration of Desacetyl Triflusal relative to the stimulated control.
Conclusion
This compound is a vital research tool for scientists and drug developers working in the fields of thrombosis, inflammation, and pharmacology. Its stable isotope label allows for precise and accurate quantification in complex biological matrices, facilitating detailed pharmacokinetic and metabolic studies. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of Triflusal and its active metabolite.
References
Synthesis and Purification of Desacetyl Triflusal-¹³C₆: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Desacetyl Triflusal-¹³C₆, an isotopically labeled metabolite of the antiplatelet drug Triflusal. The stable isotope-labeled standard is crucial for metabolic studies, pharmacokinetic research, and as an internal standard in quantitative bioanalysis by mass spectrometry. This document outlines a plausible synthetic route, detailed experimental protocols, and robust purification strategies, supported by quantitative data and workflow visualizations.
Introduction
Desacetyl Triflusal, chemically known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, is the primary active metabolite of Triflusal. The incorporation of six ¹³C atoms into the benzene (B151609) ring provides a stable isotopic label, creating Desacetyl Triflusal-¹³C₆. This labeled analog is an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for precise differentiation and quantification of the metabolite from its unlabeled, endogenous counterparts.
This guide details a synthetic approach based on the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols. The purification protocol focuses on recrystallization and High-Performance Liquid Chromatography (HPLC) to ensure high purity of the final product.
Synthetic Pathway
The proposed synthesis of Desacetyl Triflusal-¹³C₆ involves a two-step process commencing with the commercially available 3-(trifluoromethyl)phenol-¹³C₆. The key transformation is the regioselective carboxylation of the ¹³C₆-labeled phenol (B47542) using ¹³CO₂ via the Kolbe-Schmitt reaction to yield the desired 2-hydroxy-4-(trifluoromethyl)benzoic acid-¹³C₆.
Caption: Synthetic pathway for Desacetyl Triflusal-¹³C₆.
Experimental Protocols
Synthesis of 2-hydroxy-4-(trifluoromethyl)benzoic acid-¹³C₆ (Desacetyl Triflusal-¹³C₆)
Materials:
-
3-(trifluoromethyl)phenol-¹³C₆
-
Sodium hydroxide (B78521) (NaOH)
-
¹³CO₂ gas (99 atom % ¹³C)
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous ethanol (B145695)
-
High-pressure autoclave
Procedure:
-
Formation of Sodium Phenoxide: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-(trifluoromethyl)phenol-¹³C₆ in anhydrous ethanol. Add an equimolar amount of sodium hydroxide pellets and stir the mixture at room temperature until the NaOH is completely dissolved, forming the sodium phenoxide salt.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to obtain the dry sodium 3-(trifluoromethyl)phenoxide-¹³C₆ as a solid.
-
Carboxylation (Kolbe-Schmitt Reaction): Transfer the dried phenoxide to a high-pressure autoclave. Seal the reactor and pressurize with ¹³CO₂ gas to approximately 100 atm. Heat the autoclave to 120-140 °C and maintain this temperature and pressure with stirring for 6-8 hours.
-
Work-up and Acidification: After cooling the reactor to room temperature, cautiously vent the excess ¹³CO₂. Dissolve the solid reaction mixture in water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude Desacetyl Triflusal-¹³C₆.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
Purification of Desacetyl Triflusal-¹³C₆
Method 1: Recrystallization
-
Solvent Selection: Water is a suitable solvent for the recrystallization of benzoic acid derivatives due to the significant difference in solubility at high and low temperatures.
-
Procedure:
-
Place the crude Desacetyl Triflusal-¹³C₆ in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water and heat the mixture on a hot plate until the solid completely dissolves.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30 minutes to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
-
Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, preparative HPLC can be employed.
-
Column: A C18 reverse-phase column is suitable for the separation of this aromatic acid.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid or trifluoroacetic acid is a common mobile phase system.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~280-300 nm).
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and inject it onto the preparative HPLC system. Collect the fractions corresponding to the main product peak. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Desacetyl Triflusal-¹³C₆.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of Desacetyl Triflusal-¹³C₆.
Table 1: Synthesis Reaction Parameters and Expected Yield
| Parameter | Value |
| Starting Material | 3-(trifluoromethyl)phenol-¹³C₆ |
| Key Reagents | NaOH, ¹³CO₂ |
| Reaction Temperature | 120-140 °C |
| Reaction Pressure | ~100 atm |
| Reaction Time | 6-8 hours |
| Expected Crude Yield | 60-75% |
Table 2: Purification and Purity Analysis
| Purification Method | Expected Recovery | Final Purity (by HPLC) |
| Recrystallization | 70-85% | >98% |
| Preparative HPLC | 50-70% | >99.5% |
Table 3: Analytical Characterization Data
| Analysis Technique | Expected Result |
| ¹H NMR | Spectrum consistent with the structure of 2-hydroxy-4-(trifluoromethyl)benzoic acid, with coupling patterns reflecting the ¹³C-labeling. |
| ¹³C NMR | Enriched signals for the six aromatic carbons, confirming the ¹³C₆-labeling. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of C₈H₅F₃O₃ with six ¹³C atoms. |
| HPLC Purity | Single major peak with >99% purity. |
Workflow and Logical Relationships
The overall workflow for the synthesis and purification of Desacetyl Triflusal-¹³C₆ is depicted in the following diagram.
Caption: Overall workflow for synthesis and purification.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of Desacetyl Triflusal-¹³C₆. The outlined Kolbe-Schmitt reaction offers a direct route to this valuable isotopically labeled standard. The described purification methods, particularly preparative HPLC, are capable of yielding a final product with the high purity required for demanding applications in drug development and clinical research. The successful synthesis of Desacetyl Triflusal-¹³C₆ will facilitate more accurate and reliable bioanalytical studies of Triflusal and its metabolism.
The Role of Desacetyl Triflusal-13C6 in Advancing Drug Metabolism Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the pivotal role of Desacetyl Triflusal-13C6, a stable isotope-labeled internal standard, in the comprehensive study of Triflusal's metabolism and pharmacokinetics. While direct literature explicitly detailing the use of this compound is limited, this document extrapolates its function based on established principles of stable isotope dilution techniques in bioanalysis and the known metabolic fate of Triflusal (B1683033).
Introduction to Triflusal and its Metabolism
Triflusal is an antiplatelet agent used for the prevention and treatment of thromboembolic diseases.[1] Its mechanism of action involves the inhibition of cyclooxygenase-1 (COX-1), leading to a reduction in thromboxane (B8750289) A2 production and subsequent platelet aggregation.[2][3] Upon oral administration, Triflusal is rapidly absorbed and undergoes extensive first-pass metabolism, primarily through deacetylation, to form its main and active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), also known as Desacetyl Triflusal.[1][3][4] This metabolite itself possesses significant antiplatelet activity and has a much longer half-life than the parent drug, contributing substantially to the overall therapeutic effect.[4][5]
Given the rapid conversion and the pharmacological activity of HTB, accurate quantification of both Triflusal and Desacetyl Triflusal in biological matrices is crucial for a thorough understanding of the drug's disposition.
The Critical Role of Stable Isotope-Labeled Internal Standards
In modern bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard for quantitative analysis. These standards, such as this compound, are chemically identical to the analyte of interest but have a greater mass due to the incorporation of heavy isotopes (in this case, six 13C atoms). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary advantage of using a stable isotope-labeled internal standard is its ability to compensate for variability during sample preparation and analysis. Because the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects. By adding a known amount of this compound to a biological sample at the beginning of the workflow, any losses or variations during the process will affect both the analyte and the internal standard proportionally. This allows for highly accurate and precise quantification of the analyte by measuring the ratio of the analyte's signal to the internal standard's signal.
Application of this compound in Drug Metabolism Studies
Based on standard practices in pharmacokinetic and drug metabolism research, this compound serves as an ideal internal standard for the quantification of Desacetyl Triflusal (HTB) in various biological samples, including plasma, urine, and tissues. Its application is central to several key study types:
-
Pharmacokinetic (PK) Studies: Accurate determination of HTB's concentration-time profile is essential for calculating key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). The use of this compound ensures the reliability of these measurements.
-
Bioequivalence (BE) Studies: When comparing different formulations of Triflusal, regulatory agencies require stringent bioequivalence testing. Precise measurement of the active metabolite, HTB, is often a primary endpoint. This compound would be instrumental in achieving the high level of accuracy and precision required for these studies.
-
Metabolite Profiling and Quantification: In studies designed to identify and quantify all metabolites of Triflusal, this compound provides an accurate anchor for the quantification of the major metabolite, HTB.
-
Mass Balance Studies: To understand the complete disposition of a drug, mass balance studies using radiolabeled compounds are often conducted. However, for the non-radioactive quantification of the major metabolite in such studies, a stable isotope-labeled standard is invaluable.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Triflusal and its active metabolite, Desacetyl Triflusal (HTB), gathered from studies in healthy human subjects. While these studies may not have explicitly used this compound, the data represents the type of quantitative information that is reliably generated using highly accurate analytical methods, for which a stable isotope-labeled internal standard is best practice.
Table 1: Single-Dose Pharmacokinetic Parameters of Triflusal and Desacetyl Triflusal (HTB) in Healthy Volunteers
| Parameter | Triflusal | Desacetyl Triflusal (HTB) | Reference |
| Dose | 900 mg (oral) | - | [4] |
| Cmax (µg/mL) | 11.6 ± 1.7 | 92.7 ± 17.1 | [4] |
| Tmax (h) | 0.88 ± 0.26 | 4.96 ± 1.37 | [4] |
| t1/2 (h) | 0.55 | 34.3 ± 5.3 | [4] |
| CL/F (L/h) | 45.5 ± 11.0 | 0.18 ± 0.04 | [4] |
| Dose | 300 mg (oral) | - | [5] |
| Cmax (µg/mL) | 3.83 | 39.88 | [5] |
| Tmax (h) | 0.75 | 2.00 | [5] |
| t1/2 (h) | 0.85 | 54.6 | [5] |
Table 2: Multiple-Dose Pharmacokinetic Parameters of Triflusal and Desacetyl Triflusal (HTB) in Healthy Chinese Subjects (600 mg, once daily for 7 days)
| Parameter | Triflusal | Desacetyl Triflusal (HTB) | Reference |
| Cmax,ss (µg/mL) | 10.85 | 110.2 | [1] |
| Tmax,ss (h) | 0.61 | 3.03 | [1] |
| t1/2,ss (h) | 0.65 | 65.57 | [1] |
| AUCss (µg·h/mL) | 13.18 | 5572 | [1][2] |
| Accumulation Index (R) | Slight | Obvious | [1] |
Experimental Protocols
Below are generalized methodologies for key experiments where this compound would be employed. These are based on common practices in bioanalytical method validation and pharmacokinetic studies.
Bioanalytical Method for Quantification of Desacetyl Triflusal (HTB) in Human Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of a working solution of this compound (internal standard) in methanol.
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Desacetyl Triflusal (HTB): Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) + 6 -> Product ion (m/z)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.
-
-
Method Validation:
-
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Visualizations
Metabolic Pathway of Triflusal
Caption: Metabolic conversion of Triflusal to its active metabolite.
Experimental Workflow for Pharmacokinetic Analysis
References
- 1. Pharmacokinetics, safety and tolerability of triflusal and its main active metabolite HTB in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study of Triflusal in Elderly Subjects After Single and Repeated Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Fate of Triflusal Investigated with Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of Triflusal (B1683033), a platelet aggregation inhibitor used in the prevention of thromboembolic diseases. The focus is on studies utilizing labeled compounds to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction
Triflusal, or 2-acetoxy-4-(trifluoromethyl)benzoic acid, is a compound chemically related to salicylates.[1] It exerts its primary antiplatelet effect through the irreversible inhibition of cyclooxygenase-1 (COX-1), which in turn prevents the formation of thromboxane (B8750289) B2, a potent promoter of platelet aggregation.[2][3][4] A key feature of Triflusal is its rapid and extensive conversion to its main, pharmacologically active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[2][3][5] Understanding the metabolic journey of both the parent drug and its active metabolite is crucial for optimizing therapeutic strategies and ensuring patient safety. Labeled compound studies, often employing isotopes like Carbon-14 (¹⁴C) or tritium (B154650) (³H), are the gold standard for these investigations, allowing for precise tracking and quantification of the drug and its metabolites throughout the body.[6]
Experimental Protocols and Methodologies
While specific details from a dedicated ¹⁴C-Triflusal mass balance study are not publicly available in the provided search results, a standard experimental protocol for such a study can be outlined based on common practices in pharmaceutical research.
2.1. Synthesis of Labeled Compound
The investigation would begin with the chemical synthesis of Triflusal labeled with an isotope, most commonly ¹⁴C, at a metabolically stable position within the molecule. This ensures that the radioactive tag remains with the core structure through various metabolic transformations. Deuterium-labeled Triflusal (Triflusal-d3) is also available and serves as an internal standard for quantitative analysis by mass spectrometry.[7]
2.2. Study Design and Dosing
A typical human ADME study would involve administering a single oral dose of ¹⁴C-Triflusal to a small group of healthy volunteers.[8] The dose would contain a pharmacologically relevant amount of Triflusal with a precisely known quantity of radioactivity.
2.3. Sample Collection
Following administration, biological samples are collected at predetermined intervals.[8] This includes:
-
Blood/Plasma: To determine the concentration-time profiles of the parent drug and its metabolites.
-
Urine and Feces: Collected for an extended period (e.g., up to 120 hours or more) to determine the routes and extent of excretion.[8]
2.4. Analytical Methods
Several analytical techniques are employed to analyze the collected samples:
-
Liquid Scintillation Counting (LSC): Used to measure the total radioactivity in plasma, urine, and feces, providing a complete picture of the drug's excretion balance.
-
High-Performance Liquid Chromatography (HPLC): A sensitive HPLC method is used to separate the parent drug (Triflusal) from its metabolites (like HTB) in plasma and urine samples.[5][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This highly specific and sensitive method is used for the definitive identification and quantification of Triflusal and its metabolites in biological matrices.[10][11]
The following diagram illustrates a typical workflow for a labeled compound study.
Caption: A typical workflow for an ADME study using a radiolabeled compound.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
3.1. Absorption Triflusal is rapidly absorbed after oral administration, with a bioavailability ranging from 83% to 100%.[2] Peak plasma concentrations (Tmax) of the parent drug are reached in less than an hour (approximately 0.55 to 0.92 hours).[2][5][10][11]
3.2. Distribution Triflusal is extensively bound to plasma proteins, with binding reported to be around 99%.[2] The volume of distribution for Triflusal is approximately 34 liters.[2]
3.3. Metabolism The primary metabolic pathway for Triflusal is hepatic deacetylation, a rapid hydrolysis reaction that converts it into its main and active metabolite, HTB (2-hydroxy-4-trifluoromethyl benzoic acid).[2][3] This conversion is so swift that plasma levels of Triflusal are often undetectable a few hours after administration.[9] HTB itself also possesses significant antiplatelet properties.[3][5] Further metabolism can occur, as urine analysis has revealed the presence of a glycine (B1666218) conjugate of HTB, alongside unchanged Triflusal and HTB.[2][3]
The metabolic conversion of Triflusal is illustrated in the diagram below.
Caption: The main metabolic transformation of Triflusal to its active metabolite HTB.
3.4. Excretion The primary route of elimination for Triflusal and its metabolites is through the kidneys via renal excretion.[2][3] A comprehensive mass balance study using a labeled compound would be required to precisely quantify the percentage of the administered dose excreted in urine versus feces. However, existing data confirms that unchanged Triflusal, HTB, and its glycine conjugate are all found in urine.[2][3]
Pharmacokinetic Data
Pharmacokinetic studies have established a clear difference in the plasma profiles of Triflusal and its metabolite HTB. Triflusal has a very short half-life of about 0.5 hours, while HTB has a much longer half-life, exceeding 34 hours.[2][5] This long-lasting presence of the active HTB metabolite is believed to contribute significantly to the sustained antiplatelet effect of Triflusal.[5]
Table 1: Single-Dose Pharmacokinetic Parameters of Triflusal and its Metabolite HTB in Healthy Subjects
| Parameter | Triflusal | HTB (Metabolite) | Reference |
|---|---|---|---|
| Tmax (h) | 0.88 ± 0.26 | 4.96 ± 1.37 | [5] |
| Cmax (µg/mL) | 11.6 ± 1.7 | 92.7 ± 17.1 | [5] |
| Half-life (t½) (h) | 0.55 ± 0.1 | 34.3 ± 5.3 | [2][5] |
| Clearance (Cl/F) (L/h) | 45.5 ± 11.0 | 0.18 ± 0.04 | [5] |
Data are presented as mean ± standard deviation following a single 900 mg oral dose.
Table 2: Dose-Ranging Pharmacokinetic Parameters in Healthy Chinese Subjects
| Parameter | Triflusal | HTB (Metabolite) | Reference |
|---|---|---|---|
| Tmax (h) | 0.55 - 0.92 | 2.35 - 3.03 | [10][11] |
| Half-life (t½) (h) | 0.35 - 0.65 | 52.5 - 65.57 | [10][11] |
Data represent the range of mean values across single doses of 300, 600, and 900 mg.
Conclusion
Studies, including pharmacokinetic analyses that form the basis for interpreting labeled compound data, demonstrate that Triflusal is a prodrug that is rapidly and extensively absorbed and then converted to its primary active metabolite, HTB. The parent drug is characterized by a short half-life, while the HTB metabolite has a very long half-life, ensuring a sustained therapeutic effect. The metabolic pathway is straightforward, involving deacetylation and subsequent conjugation. Elimination occurs primarily through the renal route. A definitive mass balance study using ¹⁴C-Triflusal would provide precise quantification of excretion routes and the full spectrum of minor metabolites, completing our understanding of the metabolic fate of this important antiplatelet agent.
References
- 1. Triflusal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 5. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetic profile of 14C-labeled clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of triflusal after single and repeated doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, safety and tolerability of triflusal and its main active metabolite HTB in healthy Chinese subjects. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Pharmacokinetics, safety and tolerability of triflusal and its main active metabolite HTB in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Desacetyl Triflusal-13C6 for Advanced Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical and chemical characteristics of Desacetyl Triflusal-13C6, its application in bioanalytical assays, and the pharmacological context of its unlabeled analogue. Desacetyl Triflusal (B1683033), also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), is the primary active metabolite of the antiplatelet agent Triflusal. The stable isotope-labeled (SIL) version, this compound, is a critical tool for pharmacokinetic and metabolic studies, serving as an ideal internal standard for mass spectrometry-based quantification.
Core Physical and Chemical Characteristics
This compound is synthetically derived from Desacetyl Triflusal by incorporating six Carbon-13 (¹³C) isotopes into the benzene (B151609) ring. This labeling provides a distinct mass shift (+6 Da) from the endogenous metabolite, enabling precise differentiation and quantification in complex biological matrices, without altering its chemical properties.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized below. Properties such as melting point and solubility are based on its unlabeled counterpart, as isotopic labeling has a negligible effect on these physical characteristics.
| Property | Value | Reference |
| Chemical Name | 2-Hydroxy-4-(trifluoromethyl)benzoic Acid-13C6 | [1][2] |
| Synonyms | α,α,α-Trifluoro-2,4-cresotic Acid-13C6, HTB-13C6 | [1][3][2] |
| CAS Number | 1246817-12-8 | [1][3][4] |
| Molecular Formula | C₂¹³C₆H₅F₃O₃ | [1][3][4] |
| Molecular Weight | 212.07 g/mol | [1][3][4] |
| Appearance | Beige Solid | [2] |
| Purity | Isotopic: ≥99% atom ¹³C; Chemical: ≥98% (HPLC) | [2] |
| Storage Conditions | 2-8°C in a refrigerator, protected from light | [3] |
| Solubility (unlabeled) | Soluble in DMSO, Methanol | N/A |
| Melting Point (unlabeled) | 114-117°C |
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard (IS) for the quantification of Desacetyl Triflusal (HTB) and its parent drug, Triflusal, in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample preparation and potential matrix effects during ionization.[5][6][7]
Experimental Protocol: Quantification of Desacetyl Triflusal in Human Plasma
This section outlines a representative LC-MS/MS protocol for the determination of Desacetyl Triflusal (HTB) in human plasma, employing this compound as the internal standard.
2.1.1 Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality controls (QCs) at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to serve as the internal standard (IS).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.1.2 Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 35% B to 85% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
2.1.3 Mass Spectrometry (MS/MS) Conditions
-
MS System: Agilent 6495 Triple Quadrupole or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions (Example):
-
Desacetyl Triflusal (HTB): Q1: 205.0 -> Q3: 161.0
-
This compound (IS): Q1: 211.0 -> Q3: 167.0
-
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Capillary Voltage: 3500 V
Workflow Diagram
The following diagram illustrates the bioanalytical workflow for quantifying Desacetyl Triflusal using its ¹³C₆-labeled internal standard.
Mechanism of Action of Parent Compound
Desacetyl Triflusal (HTB) is the active metabolite of Triflusal and is responsible for its antiplatelet effects.[8][9] Triflusal itself is a non-steroidal anti-inflammatory drug (NSAID) structurally related to salicylates. Its mechanism involves multiple pathways that ultimately reduce platelet aggregation and thrombus formation.
The primary mechanism is the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for thromboxane (B8750289) A2 (TXA2). TXA2 is a potent vasoconstrictor and a powerful promoter of platelet activation and aggregation. By inhibiting TXA2 synthesis, Desacetyl Triflusal effectively reduces the propensity for blood clot formation.
Furthermore, both Triflusal and HTB have been shown to inhibit phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) levels.[9] Elevated cAMP inhibits platelet activation, providing a secondary antiplatelet effect. This dual mechanism differentiates it from other agents like aspirin.
Signaling Pathway Diagram
The diagram below outlines the antiplatelet mechanism of action for Triflusal and its active metabolite, Desacetyl Triflusal (HTB).
Conclusion
This compound is an indispensable tool for modern drug development and clinical research involving Triflusal. Its physical and chemical properties are nearly identical to its unlabeled analogue, making it the ideal internal standard for LC-MS/MS assays. The detailed protocol and workflows provided herein offer a robust framework for its implementation in high-throughput bioanalytical laboratories, ensuring accurate and precise quantification of Triflusal's active metabolite in pharmacokinetic and toxicokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Bioanalytical Method Development and Validation Study of Neuroprotective Extract of Kashmiri Saffron Using Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS): In Vivo Pharmacokinetics of Apocarotenoids and Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A phase I study to characterize the multiple-dose pharmacokinetics, pharmacodynamics and safety of new enteric-coated triflusal formulations in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Metabolites Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]
An In-depth Technical Guide to Desacetyl Triflusal-13C6: Commercial Availability, Synthesis, and Biological Activity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Desacetyl Triflusal-13C6, an isotopically labeled active metabolite of the antiplatelet agent Triflusal. This document outlines its commercial availability, presents a detailed, plausible synthesis protocol, and describes its known biological signaling pathways. The information is structured to support research and development activities in pharmacology, drug metabolism, and related fields.
Commercial Availability
This compound is available as a research chemical and pharmaceutical standard from several specialized suppliers. The isotopic labeling on the benzene (B151609) ring makes it a valuable internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays. Below is a summary of its availability from various vendors.
| Supplier | CAS Number | Molecular Formula | Notes |
| Pharmaffiliates [1] | 1246817-12-8 | C₂¹³C₆H₅F₃O₃ | Listed as a pharmaceutical standard, metabolite, and stable isotope.[1] |
| LGC Standards [2] | 1246817-12-8 | C₂¹³C₆H₅F₃O₃ | May require custom synthesis.[2] |
| Acanthus Research [3] | 1246817-12-8 | C₂¹³C₆H₅F₃O₃ | Available as a stable isotope-labeled reference standard.[3] |
| Santa Cruz Biotechnology [4] | 1246817-12-8 | C₂(¹³C)₆H₅F₃O₃ | For research use only.[4] |
| ESS Chem Co. [5] | 1246817-12-8 | C₂¹³C₆H₅F₃O₃ | In stock with specified purity (98.2% by HPLC) and isotopic enrichment (99 atom % ¹³C).[5] |
Synthesis of this compound
While specific proprietary synthesis methods are not publicly disclosed, a plausible and detailed experimental protocol can be constructed based on established organic chemistry principles for the synthesis of substituted salicylic (B10762653) acids and general methods for isotopic labeling. The proposed synthesis starts from commercially available Benzene-13C6.
Proposed Synthesis Workflow
The overall synthetic strategy involves a multi-step process starting with the Friedel-Crafts acylation of Benzene-13C6, followed by functional group manipulations to introduce the hydroxyl, carboxyl, and trifluoromethyl moieties onto the labeled aromatic ring.
References
Methodological & Application
Application Notes and Protocols for the Use of Desacetyl Triflusal-13C6 as an Internal Standard in Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Triflusal is an antiplatelet agent, chemically related to acetylsalicylic acid, that is used for the prevention and treatment of thromboembolic diseases.[1] Following oral administration, Triflusal is rapidly metabolized in the liver via deacetylation to its main active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB), also known as Desacetyl Triflusal.[2][3] This metabolite exhibits significant antiplatelet activity and has a much longer plasma half-life than the parent drug, making its accurate quantification crucial for pharmacokinetic and pharmacodynamic studies.[1][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs and their metabolites in biological matrices.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis as it mimics the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby correcting for variability and improving the accuracy and precision of the method.[6][7]
Desacetyl Triflusal-13C6 is the ideal internal standard for the quantification of Desacetyl Triflusal (HTB). Its six 13C atoms provide a distinct mass shift, preventing isotopic crosstalk with the unlabeled analyte, while its chemical and physical properties are nearly identical to HTB, ensuring it effectively tracks the analyte during analysis.[4]
Principle of the Method
This protocol describes a validated LC-MS/MS method for the quantitative determination of Desacetyl Triflusal (HTB) in human plasma, utilizing this compound as the internal standard. The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Desacetyl Triflusal (HTB) reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desacetyl Triflusal and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Desacetyl Triflusal stock solution in a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, or study samples) into microcentrifuge tubes.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic or gradient elution suitable for separating the analyte from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Desacetyl Triflusal (HTB): m/z 204.8 → 106.7this compound (IS): m/z 210.8 → 166.8 (Predicted) |
| Dwell Time | 200 ms |
| Gas Temperatures | Optimized for the specific instrument |
| Ion Spray Voltage | Optimized for the specific instrument |
Data Presentation
The following tables represent typical quantitative data obtained from a validated bioanalytical method using this compound as an internal standard.
Table 1: Calibration Curve for Desacetyl Triflusal in Human Plasma
| Parameter | Value |
| Linearity Range | 10 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 10 | 95.0 - 105.0 | ≤ 15.0 | 94.0 - 106.0 | ≤ 16.0 |
| LQC | 30 | 97.0 - 103.0 | ≤ 10.0 | 96.0 - 104.0 | ≤ 11.0 |
| MQC | 500 | 98.0 - 102.0 | ≤ 8.0 | 97.5 - 102.5 | ≤ 9.0 |
| HQC | 4000 | 99.0 - 101.0 | ≤ 7.0 | 98.5 - 101.5 | ≤ 8.0 |
| Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal; Precision (%CV) ≤15% (≤20% for LLOQ).[3][4] |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |
| LQC | 30 | 92.5 | 5.8 | 98.2 | 4.5 |
| HQC | 4000 | 94.1 | 4.2 | 99.5 | 3.1 |
| Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within acceptable limits (typically 85-115%). |
Table 4: Stability of Desacetyl Triflusal in Human Plasma
| Stability Condition | Duration | Accuracy Deviation from Nominal (%) |
| Freeze-Thaw Stability | 3 cycles | Within ± 10.0 |
| Bench-Top Stability (Room Temp.) | 24 hours | Within ± 8.0 |
| Long-Term Stability (-80°C) | 90 days | Within ± 12.0 |
| Autosampler Stability (4°C) | 48 hours | Within ± 7.5 |
| Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration. |
Mandatory Visualizations
Caption: Metabolic pathway of Triflusal to its active metabolite, Desacetyl Triflusal (HTB).
References
- 1. resolian.com [resolian.com]
- 2. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. anivet.au.dk [anivet.au.dk]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. fda.gov [fda.gov]
Application of Desacetyl Triflusal-13C6 in Pharmacokinetic Assays
Introduction
Desacetyl Triflusal (B1683033), also known as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), is the primary and active metabolite of the antiplatelet agent Triflusal.[1][2] Triflusal is rapidly deacetylated in the liver to form HTB, which also possesses anti-aggregant properties and has a significantly longer half-life than the parent drug.[3] Accurate quantification of Desacetyl Triflusal in biological matrices, such as plasma, is crucial for pharmacokinetic (PK) and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Desacetyl Triflusal-13C6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This internal standard co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical method.[4][6]
This application note provides a detailed protocol for the quantitative analysis of Desacetyl Triflusal in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Pharmacokinetic Parameters of Desacetyl Triflusal (HTB)
The following table summarizes the key pharmacokinetic parameters of Desacetyl Triflusal (HTB) in healthy human subjects after a single oral dose of Triflusal.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Reference |
| Cmax (Maximum Plasma Concentration) | 92.7 ± 17.1 µg/mL | [3] |
| Tmax (Time to Cmax) | 4.96 ± 1.37 h | [3] |
| t1/2 (Elimination Half-life) | 34.3 ± 5.3 h | [3] |
| Clearance (Cl/F) | 0.18 ± 0.04 L/h | [3] |
Metabolic Pathway of Triflusal
Triflusal undergoes rapid metabolism to its active metabolite, Desacetyl Triflusal (HTB).
Caption: Metabolic conversion of Triflusal to Desacetyl Triflusal (HTB) and its subsequent conjugation.
Experimental Protocol: Quantification of Desacetyl Triflusal in Human Plasma
This protocol outlines a representative LC-MS/MS method for the quantification of Desacetyl Triflusal in human plasma.
1. Materials and Reagents
-
Desacetyl Triflusal (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Stock and Working Solutions
-
Desacetyl Triflusal Stock Solution (1 mg/mL): Accurately weigh and dissolve Desacetyl Triflusal in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Desacetyl Triflusal stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Experimental Workflow
Caption: Workflow for the bioanalysis of Desacetyl Triflusal in plasma.
4. LC-MS/MS Conditions (Representative)
The following are representative LC-MS/MS parameters and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Desacetyl Triflusal) | m/z 205 -> 161 |
| MRM Transition (this compound) | m/z 211 -> 167 |
| Cone Voltage | 30 V |
| Collision Energy | 15 eV |
5. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[7][8][9][10] The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Representative Method Validation Data
The following tables present hypothetical but realistic data for a validated method.
Table 1: Calibration Curve
| Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
| 0.1 (LLOQ) | 98.5 | 6.2 |
| 0.2 | 101.2 | 4.8 |
| 1.0 | 99.8 | 3.5 |
| 10.0 | 100.5 | 2.1 |
| 50.0 | 99.1 | 1.8 |
| 100.0 | 100.9 | 1.5 |
| 150.0 | 98.9 | 2.0 |
| 200.0 (ULOQ) | 101.1 | 1.3 |
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LQC | 0.3 | 102.1 | 5.5 | 101.5 | 6.8 |
| MQC | 80 | 98.7 | 3.1 | 99.3 | 4.2 |
| HQC | 160 | 100.8 | 2.5 | 100.2 | 3.1 |
The use of this compound as an internal standard in an LC-MS/MS assay provides a robust, accurate, and precise method for the quantification of Desacetyl Triflusal in human plasma. This methodology is well-suited for pharmacokinetic studies, enabling reliable characterization of the absorption, distribution, metabolism, and excretion of Triflusal's main active metabolite. The detailed protocol and validation data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this bioanalytical assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of triflusal and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iroatech.com [iroatech.com]
- 6. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Stability Studies Using Desacetyl Triflusal-13C6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic stability is a critical parameter evaluated during drug discovery and development, as it influences a drug's pharmacokinetic profile, including its half-life and bioavailability. Triflusal (B1683033), an antiplatelet agent, undergoes rapid and extensive metabolism in the liver to its main active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), also known as Desacetyl Triflusal.[1][2] Understanding the rate of this biotransformation is crucial for predicting its in vivo efficacy and safety.
This document provides a detailed protocol for determining the metabolic stability of Triflusal in vitro, utilizing human liver microsomes. The protocol incorporates the use of Desacetyl Triflusal-13C6 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the formation of the primary metabolite, Desacetyl Triflusal, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard for quantitative bioanalysis, as it effectively corrects for variations in sample processing and instrument response.[3][4][5][6]
Signaling Pathway: Metabolism of Triflusal
The primary metabolic pathway of Triflusal involves the deacetylation to its active metabolite, Desacetyl Triflusal (HTB).[1] This reaction is primarily catalyzed by esterases present in the liver.
Caption: Metabolic conversion of Triflusal to Desacetyl Triflusal.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting the metabolic stability assay.
Materials and Reagents
-
Test Compound: Triflusal (≥98% purity)
-
Metabolite Standard: Desacetyl Triflusal (≥98% purity)
-
Internal Standard: this compound (≥98% purity, ≥99% isotopic purity)
-
Biological Matrix: Pooled Human Liver Microsomes (HLM)
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)
-
Organic Solvent: Acetonitrile (ACN), HPLC grade
-
Water: Ultrapure water
-
Control Compounds: (Optional, for assay validation)
-
High clearance compound (e.g., Verapamil)
-
Low clearance compound (e.g., Warfarin)
-
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Incubator with temperature control (37°C)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
96-well plates
Stock Solutions Preparation
-
Triflusal Stock Solution (10 mM): Dissolve an appropriate amount of Triflusal in DMSO.
-
Desacetyl Triflusal Stock Solution (10 mM): Dissolve an appropriate amount of Desacetyl Triflusal in DMSO.
-
This compound Stock Solution (1 mM): Dissolve an appropriate amount of this compound in DMSO.
-
Working Solutions: Prepare working solutions of Triflusal and Desacetyl Triflusal by diluting the stock solutions with buffer or a mixture of buffer and organic solvent to appropriate concentrations for creating calibration curves.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile. This will also serve as the quenching solution.
In Vitro Incubation Procedure
The following workflow outlines the steps for the metabolic stability assay.
References
- 1. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Quantitative Analysis of Triflusal and its Metabolites in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Triflusal (B1683033) and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), in biological samples. The methodologies outlined are based on validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Triflusal is an antiplatelet agent used in the prevention and treatment of thromboembolic diseases.[1] It is structurally related to salicylates but exhibits a distinct pharmacological profile.[1][2] After administration, Triflusal is rapidly deacetylated to its main active metabolite, HTB.[3][4] Accurate quantification of both Triflusal and HTB in biological matrices such as plasma and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
Analytical Methodologies
Two primary analytical techniques are widely employed for the quantification of Triflusal and HTB in biological samples: HPLC-UV and LC-MS/MS. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method suitable for the routine analysis of Triflusal and HTB in plasma and urine.
Experimental Protocol: HPLC-UV for Plasma and Urine Samples [5]
This protocol describes a validated method for the simultaneous determination of Triflusal and HTB.
1. Sample Preparation (Liquid-Liquid Extraction) :
- To 500 µL of plasma or urine in a centrifuge tube, add an internal standard (e.g., Naproxen).[5]
- Acidify the sample by adding a small volume of acid (e.g., formic acid).[5]
- Add 3 mL of dichloromethane (B109758) for extraction.
- Vortex the mixture for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.[5]
2. Chromatographic Conditions :
- HPLC System : Shimadzu 2010 series or equivalent.[5]
- Column : YMC C18 (150 mm × 4.6 mm, 5 µm).[5]
- Mobile Phase : Methanol (B129727):Water:Formic Acid (75:25:0.1, v/v/v).[5]
- Flow Rate : 0.78 mL/min.[5]
- Column Temperature : 30°C.[5]
- Detection Wavelength : 234 nm.[5]
- Injection Volume : 20 µL.
3. Method Validation Parameters :
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]
Quantitative Data Summary (HPLC-UV)
| Analyte | Matrix | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Triflusal | Plasma | 0.5 - 20 | 0.5 |
| HTB | Plasma | 5 - 200 | 5 |
| Triflusal | Urine | 5 - 200 | 5 |
| HTB | Urine | 1 - 40 | 1 |
Table 1: Linearity and LOQ data for the HPLC-UV method. Data sourced from a study on human plasma and urine.[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioequivalence studies and analyses requiring low detection limits.
Experimental Protocol: LC-MS/MS for Urine Samples [7][8]
This protocol details a validated method for the simultaneous determination of Triflusal and HTB in human urine.[7]
1. Sample Preparation (Protein Precipitation) :
- To 100 µL of urine, add 400 µL of methanol containing the internal standard (e.g., Salicylic acid).[7]
- Vortex for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Inject a portion of the supernatant into the LC-MS/MS system.[7]
2. Chromatographic Conditions :
- LC System : Agilent 1200 series or equivalent.
- Column : Dikma C18.[7]
- Mobile Phase : Acetonitrile:4 mmol/L ammonium (B1175870) acetate (B1210297) aqueous solution with 0.3% formic acid (78:22, v/v).[7][8]
- Flow Rate : 0.5 mL/min.
- Column Temperature : 35°C.
3. Mass Spectrometric Conditions :
- Mass Spectrometer : API 4000 triple quadrupole or equivalent.
- Ionization Mode : Electrospray Ionization (ESI), negative mode.
- Monitoring Mode : Multiple Reaction Monitoring (MRM).[7]
- MRM Transitions :
- Triflusal: m/z 247.1 → 161.1[7]
- HTB: m/z 204.8 → 106.7[7]
- Salicylic acid (IS): m/z 136.9 → 93.0[7]
Quantitative Data Summary (LC-MS/MS)
| Analyte | Matrix | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Triflusal | Plasma | 0.02 - 5.0 | 20 |
| HTB | Plasma | 0.1 - 200.0 | 100 |
| Triflusal | Urine | 0.08 - 48 | 80 |
| HTB | Urine | 0.5 - 50 | 500 |
Table 2: Linearity and LLOQ data for LC-MS/MS methods. Plasma data from one study[8] and urine data from another.[7]
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the quantitative analysis of Triflusal and its metabolites in biological samples.
Caption: HPLC-UV analysis workflow with liquid-liquid extraction.
Caption: LC-MS/MS analysis workflow with protein precipitation.
Pharmacokinetic Insights
Following oral administration, Triflusal is rapidly absorbed and biotransformed into HTB.[8] Pharmacokinetic studies in healthy subjects have shown that Triflusal has a short half-life (around 0.5 hours), while its active metabolite HTB has a much longer half-life of approximately 34.3 hours.[2] The primary route of elimination is through the kidneys, with Triflusal, HTB, and a glycine (B1666218) conjugate of HTB being identified in urine.[1][3] The cumulative urinary recovery has been reported to be around 8.5% for Triflusal and 2.7% for HTB.[7]
The provided analytical methods are essential tools for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Triflusal and HTB, thereby supporting drug development and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Binding of a metabolite of triflusal (2-hydroxy-4-trifluoromethylbenzoic acid) to serum proteins in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of triflusal and its active metabolite HTB in human plasma and urine by HPLC [ywfx.nifdc.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
Application Note: Characterizing Desacetyl Triflusal-13C6 with Advanced NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals involved in the structural elucidation and quality control of isotopically labeled pharmaceutical compounds.
Abstract
This document provides detailed application notes and experimental protocols for the structural characterization of Desacetyl Triflusal-13C6 using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Desacetyl Triflusal, the active metabolite of the antiplatelet agent Triflusal, is often studied in its isotopically labeled form to facilitate metabolic and pharmacokinetic research. The incorporation of six ¹³C atoms in the benzene (B151609) ring necessitates specific NMR strategies for complete structural assignment. This guide covers sample preparation, data acquisition, and interpretation for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
Introduction to this compound Characterization
This compound (2-hydroxy-4-(trifluoromethyl)benzoic-1,2,3,4,5,6-¹³C₆ acid) is a stable isotope-labeled version of Triflusal's primary active metabolite.[1][2] Accurate structural confirmation and purity assessment are critical for its use in drug development and clinical studies. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of small molecules in solution.[3][4][5]
The uniform ¹³C labeling of the aromatic ring introduces strong one-bond and multi-bond ¹³C-¹³C couplings, which can complicate 1D ¹³C spectra but provides invaluable connectivity information through 2D experiments. This note details the application of several key NMR experiments to overcome these challenges and achieve full characterization.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Identifies all carbon atoms, including quaternary ones. The ¹³C₆ labeling dramatically increases the signal intensity of the aromatic carbons.[6]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups.[7]
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons.[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C couplings).[8][10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C couplings), which is crucial for connecting molecular fragments.[8][11]
Predicted NMR Data for this compound
The following table summarizes the predicted quantitative NMR data for this compound dissolved in DMSO-d₆. Chemical shifts are referenced to the residual solvent signal. This data is illustrative and may vary based on experimental conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Multiplicity | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~169.5 | - | - |
| 2 | - | ~160.0 | - | H3, H5 |
| 3 | ~7.10 | ~112.0 | d | C1, C2, C4, C5 |
| 4 | - | ~135.0 (q) | - | H3, H5 |
| 5 | ~7.80 | ~130.0 | d | C1, C3, C4, C6 |
| 6 | ~7.90 | ~118.0 | s | C2, C4, C5 |
| 7 (CF₃) | - | ~123.0 (q) | - | H3, H5 |
| OH | ~11.5 (br s) | - | br s | C1, C2, C3 |
| COOH | ~13.5 (br s) | - | br s | C1, C2, C6 |
Note: Multiplicity for ¹³C signals of the labeled ring will be complex due to ¹³C-¹³C coupling. The CF₃ group will cause quartet (q) splitting in the C4 and C7 signals. d = doublet, s = singlet, br s = broad singlet.
Experimental Protocols
Materials and Equipment
-
Sample: this compound (5-10 mg for ¹H, 10-20 mg for ¹³C and 2D experiments).[12][13]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), 0.6-0.7 mL.[13][14]
-
Apparatus: 5 mm NMR tubes, clean and dry glassware (vial, Pasteur pipette), cotton or glass wool for filtration.[12][15]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹H and ¹³C detection.
Protocol 1: Sample Preparation
A high-quality sample is essential for obtaining high-quality spectra.[15][16] The sample should be a homogeneous solution, free of particulate matter.[14]
-
Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filtration: Pack a small piece of cotton or glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a 5 mm NMR tube to remove any suspended particles.[12]
-
Volume Check: Ensure the sample height in the NMR tube is at least 4-5 cm.[8][12]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Protocol 2: 1D NMR Data Acquisition (¹H, ¹³C, DEPT)
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium (B1214612) signal from the DMSO-d₆ solvent. Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.
-
-
DEPT-135 Acquisition:
-
Acquire a DEPT-135 spectrum to differentiate carbon types.
-
CH/CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
COSY Acquisition:
-
Purpose: To identify ¹H-¹H spin systems.
-
Typical parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension (F1).
-
-
HSQC Acquisition:
-
Purpose: To identify direct ¹H-¹³C correlations.[11]
-
Typical parameters: 4-8 scans per increment, 256 increments in F1. Set the ¹JCH coupling constant to an average value of 145 Hz.
-
-
HMBC Acquisition:
Data Analysis and Interpretation Workflow
A systematic approach is required to piece together the NMR data for full structural confirmation.
-
Analyze ¹H NMR: Identify the number of aromatic protons and their splitting patterns.
-
Analyze ¹³C NMR & DEPT: Identify the total number of carbons and classify them (COOH, C-O, C-CF₃, aromatic CH).
-
Assign Direct Connections with HSQC: Correlate each aromatic proton signal to its directly attached ¹³C signal.
-
Establish Proton Neighbors with COSY: Use COSY cross-peaks to confirm the connectivity between adjacent aromatic protons.
-
Connect Fragments with HMBC: Use the HMBC spectrum to find long-range correlations. For example, correlate the aromatic protons to the quaternary carbons (like the carboxyl, hydroxyl-bearing, and CF₃-bearing carbons) to confirm the substitution pattern on the ring.
-
Final Confirmation: Ensure all observed correlations are consistent with the known structure of this compound.
Visualizations
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for validating small molecule structure assignment using calculated 13C NMR chemical shifts with quantum mechanics and moe | Poster Board #745 - American Chemical Society [acs.digitellinc.com]
- 5. [PDF] A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. emerypharma.com [emerypharma.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. youtube.com [youtube.com]
- 10. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. organomation.com [organomation.com]
- 15. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
Stable isotope labeling in ADME (absorption, distribution, metabolism, and excretion) studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stable Isotope Labeling in ADME
Stable isotope labeling (SIL) has become an indispensable tool in modern drug discovery and development, offering a safe and powerful alternative to radioisotopes for studying the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. By replacing one or more atoms in a drug molecule with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can differentiate the drug from its endogenous counterparts and track its journey through a biological system with high precision and sensitivity.[1] This approach, coupled with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides invaluable insights into a drug's pharmacokinetic (PK) profile, metabolic fate, and potential for drug-drug interactions.[2]
The use of stable isotopes mitigates the safety and regulatory hurdles associated with radioactive compounds, allowing for more flexible study designs, including in human subjects.[2] From early-stage metabolite identification to late-stage clinical trials, SIL is a versatile strategy that enhances the quality and depth of ADME data, ultimately supporting informed decision-making throughout the drug development pipeline.
Core Applications of Stable Isotope Labeling in ADME
-
Metabolite Identification and Structural Elucidation: Co-administering a 1:1 mixture of a stable isotope-labeled drug and its unlabeled counterpart results in a unique "doublet" signature in the mass spectrum for the parent drug and all its metabolites. This characteristic pattern allows for the rapid and unambiguous identification of drug-related material in complex biological matrices.
-
Metabolic Pathway Elucidation: By tracing the incorporation of stable isotopes from a labeled precursor into downstream metabolites, researchers can map out metabolic pathways and understand the biotransformation processes a drug undergoes.
-
Pharmacokinetic (PK) Analysis: Stable isotope-labeled compounds are the gold standard for use as internal standards in quantitative bioanalysis, correcting for variability in sample preparation and matrix effects.[3] This ensures the generation of accurate and precise pharmacokinetic data.
-
Absolute Bioavailability Studies: The "microdosing" approach, where a therapeutic oral dose of an unlabeled drug is administered concomitantly with a small, intravenous (IV) dose of its stable isotope-labeled counterpart, allows for the determination of absolute bioavailability in a single study, eliminating intra-subject variability.[4][5][6]
-
Tissue Distribution Studies: SIL, in conjunction with imaging techniques or LC-MS analysis of tissue homogenates, can provide a quantitative assessment of drug distribution in various organs and tissues.
Data Presentation: Quantitative Insights from Stable Isotope Labeling Studies
The following tables summarize typical quantitative data obtained from ADME studies utilizing stable isotope labeling.
Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drug
This table presents a comparison of key pharmacokinetic parameters for the active metabolites of tetrabenazine (B1681281) and its deuterated analog, deutetrabenazine, following a single oral dose. The deuteration at specific metabolic sites leads to a significant alteration in the metabolic profile, resulting in a longer half-life and increased exposure.[7]
| Parameter | Deutetrabenazine (Metabolites) | Tetrabenazine (Metabolites) | Fold Change |
| AUC₀₋ᵢₙf (ng·h/mL) | 283.0 | 142.0 | 2.0 |
| Cₘₐₓ (ng/mL) | 26.1 | 22.9 | 1.1 |
| t₁⸝₂ (h) | 9.4 | 4.5 | 2.1 |
| Tₘₐₓ (h) | 3.0 | 2.0 | 1.5 |
Data represents mean values for the sum of active metabolites (α- and β-dihydrotetrabenazine).
Table 2: Example of a Microdosing Study Design for Absolute Bioavailability
This table illustrates a typical study design for determining the absolute bioavailability of a drug using a stable isotope-labeled microdose. A therapeutic oral dose is followed by an intravenous microdose of the labeled drug.[4][5]
| Drug | Oral Therapeutic Dose | Intravenous Microdose (Stable Isotope Labeled) |
| Ibrutinib (B1684441) | 560 mg (fasted) | 100 µg ([¹³C₆]-Ibrutinib) |
| Ibrutinib | 560 mg (fed) | 100 µg ([¹³C₆]-Ibrutinib) |
| Ibrutinib | 140 mg (fed, with grapefruit juice) | 100 µg ([¹³C₆]-Ibrutinib) |
| Abemaciclib | 150 mg | 10 µg ([¹³C₈]-Abemaciclib) |
| GDC-0810 | High Oral Dose | Microtracer ([¹³C₉]-GDC-0810) |
Table 3: Absolute Bioavailability Data from a Stable Isotope-Labeled Microdosing Study
This table presents the calculated absolute bioavailability (F) of ibrutinib under different conditions, as determined from the study design outlined in Table 2.[5]
| Condition | Absolute Bioavailability (F) |
| 560 mg oral dose (fasted) | 3.9% |
| 560 mg oral dose (fed) | 8.4% |
| 140 mg oral dose (fed, with grapefruit juice) | 15.9% |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and concepts in stable isotope-labeled ADME studies.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments in stable isotope-labeled ADME studies.
Protocol 1: Quantification of a Deuterated Drug in Human Plasma by LC-MS/MS
This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard in human plasma.[3]
1. Materials
-
Human plasma samples (stored at -80°C)
-
Deuterium-labeled Internal Standard (IS) stock solution
-
Acetonitrile (B52724) (ACN), LC-MS grade, acidified with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice until completely liquefied.
-
Vortex mix the samples for 10 seconds to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube (except for blank matrix samples).
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (with 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
Instrumentation: UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290) coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)[3]
-
LC Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient tailored to the analyte's retention time. A typical starting condition is 95% A, ramping to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for the specific analyte.
-
Compound Parameters: Optimize declustering potential, entrance potential, collision energy, and cell exit potential for each MRM transition.
-
Protocol 2: Metabolite Profiling in Urine
This protocol outlines a general procedure for preparing urine samples for metabolite profiling using stable isotope labeling.
1. Materials
-
Urine samples (first morning void is often preferred for higher concentration)[8]
-
Phosphate (B84403) buffer (pH 7.4)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Acetonitrile (ACN), LC-MS grade
-
Centrifugal filters (e.g., 3 kDa MWCO)
2. Sample Preparation
-
Within 30 minutes of collection, cool the urine samples to 2-8°C.[8]
-
Centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Transfer the supernatant to a new tube.
-
For the analysis of conjugated metabolites, perform enzymatic hydrolysis:
-
To 500 µL of urine supernatant, add 500 µL of phosphate buffer (pH 7.4).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate at 37°C for 16 hours.
-
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Filter the supernatant through a centrifugal filter to remove remaining proteins and enzymes.
-
The filtrate is ready for LC-MS/MS analysis.
Protocol 3: Drug Distribution Analysis in Tissues
This protocol describes a general method for preparing tissue samples for the quantification of a drug and its metabolites.
1. Materials
-
Tissue samples, flash-frozen in liquid nitrogen and stored at -80°C
-
Homogenization buffer (e.g., phosphate-buffered saline or a specific lysis buffer)
-
Mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer)[9][10]
-
Acetonitrile (ACN) with internal standard
-
Centrifuge
2. Sample Preparation
-
Weigh the frozen tissue sample.
-
Add a pre-determined volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.[10] Keep the sample on ice to prevent degradation.
-
Transfer a known volume of the tissue homogenate to a new tube.
-
Add 3 volumes of ice-cold acetonitrile containing the stable isotope-labeled internal standard to precipitate proteins and extract the analytes.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
Conclusion
Stable isotope labeling is a cornerstone of modern ADME research, providing a safe, versatile, and highly informative approach to understanding the fate of a drug in a biological system. The detailed protocols and quantitative data presented in these application notes are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. By leveraging the power of stable isotopes and advanced bioanalytical techniques, the scientific community can continue to accelerate the development of safer and more effective medicines.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope-labelled intravenous microdose for absolute bioavailability and effect of grapefruit juice on ibrutinib in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Guide to Urine Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 9. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Note: Development of In Vitro Cell-Based Assays for Desacetyl Triflusal-13C6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triflusal (B1683033) is an antiplatelet agent used for the prophylaxis of thromboembolic disorders.[1] It is chemically related to acetylsalicylic acid but is not a derivative.[2] Following administration, Triflusal is rapidly deacetylated in the liver to its primary active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB), also known as Desacetyl Triflusal.[1][2] This metabolite exhibits significant antiplatelet properties.[3][4] Desacetyl Triflusal-13C6 is an isotopically labeled version of this active metabolite, designed for use as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies. For the development of biological, cell-based assays, its activity is considered identical to the unlabeled compound.
This document provides detailed protocols for three key in vitro assays to characterize the biological activity of this compound based on its known mechanisms of action: inhibition of Cyclooxygenase (COX) enzymes, modulation of the NF-κB signaling pathway, and inhibition of platelet aggregation.
Mechanism of Action Overview
Desacetyl Triflusal, the active metabolite of Triflusal, exerts its therapeutic effects through multiple mechanisms:
-
COX Inhibition : Like other salicylates, Triflusal and HTB inhibit cyclooxygenase (COX) enzymes, primarily COX-1, which blocks the synthesis of thromboxane (B8750289) A2, a potent mediator of platelet aggregation.[2][4][5]
-
NF-κB Pathway Inhibition : Triflusal has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses and the expression of cell adhesion molecules.[6]
-
Phosphodiesterase (PDE) Inhibition : The compound can also block phosphodiesterases, leading to an increase in intracellular cAMP levels, which further inhibits platelet activation.[4][5][6]
These mechanisms collectively contribute to its anti-thrombotic and anti-inflammatory properties. The following assays are designed to probe these activities in a controlled, in vitro setting.
Figure 1: Mechanism of Action for Desacetyl Triflusal.
Data Presentation
Quantitative results from the described assays should be recorded and summarized for clear interpretation and comparison.
Table 1: Inhibition of COX-2 Activity by this compound
| Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |
|---|---|---|
| 0 (Vehicle Control) | 0 | \multirow{5}{*}{Calculated Value} |
| 1 | Value ± SD | |
| 10 | Value ± SD | |
| 50 | Value ± SD |
| 100 | Value ± SD | |
Table 2: Inhibition of NF-κB Activation by this compound
| Concentration (µM) | Normalized Luciferase Activity (RLU) (Mean ± SD) | IC₅₀ (µM) |
|---|---|---|
| 0 (Vehicle Control) | Value ± SD | \multirow{5}{*}{Calculated Value} |
| 1 | Value ± SD | |
| 10 | Value ± SD | |
| 50 | Value ± SD |
| 100 | Value ± SD | |
Table 3: Effect of this compound on Agonist-Induced Platelet Aggregation
| Agonist | This compound Conc. (µM) | Maximum Aggregation (%) (Mean ± SD) | IC₅₀ (µM) |
|---|---|---|---|
| \multirow{4}{}{Collagen (2.5 µg/mL)} | 0 (Vehicle Control) | Value ± SD | \multirow{4}{}{Calculated Value} |
| 10 | Value ± SD | ||
| 50 | Value ± SD | ||
| 100 | Value ± SD | ||
| \multirow{4}{}{Arachidonic Acid (0.5 mM)} | 0 (Vehicle Control) | Value ± SD | \multirow{4}{}{Calculated Value} |
| 10 | Value ± SD | ||
| 50 | Value ± SD |
| | 100 | Value ± SD | |
Experimental Protocols
Protocol 1: Cell-Based COX-2 Inhibitor Screening Assay (Fluorometric)
Principle This assay quantifies the activity of COX-2 by measuring the generation of Prostaglandin G2 (PGG2), an intermediate product. A specific probe is used that fluoresces upon reaction with PGG2. The inhibition of COX-2 activity by this compound results in a decreased fluorescent signal.
Materials
-
Cells: RAW 264.7 murine macrophages or A549 human lung carcinoma cells.
-
Reagents: COX-2 Inhibitor Screening Kit (e.g., Abcam ab211097, Sigma-Aldrich MAK399) containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and a control inhibitor (Celecoxib).[7][8]
-
Compound: this compound dissolved in DMSO.
-
Equipment: 96-well white opaque flat-bottom plate, fluorescence plate reader (Ex/Em = 535/587 nm), cell culture incubator.
Protocol
-
Cell Seeding: Seed RAW 264.7 or A549 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight to allow attachment.
-
Compound Preparation: Prepare 10X serial dilutions of this compound in COX Assay Buffer. The final DMSO concentration should not exceed 0.5%.
-
Controls:
-
Enzyme Control (EC): Wells with cells and vehicle (DMSO).
-
Inhibitor Control (IC): Wells with cells and a known COX-2 inhibitor like Celecoxib.[8]
-
Solvent Control: Wells with cells and the highest concentration of DMSO used for the test compound.
-
-
Assay Procedure:
-
Remove culture medium from wells and wash once with PBS.
-
Add 10 µL of diluted this compound, vehicle, or control inhibitor to the appropriate wells.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's protocol.[8]
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously, preferably with a multi-channel pipette.[8]
-
-
Measurement: Immediately begin measuring fluorescence kinetically for 5-10 minutes at 25°C using a plate reader (Ex/Em = 535/587 nm).[7]
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100
-
Plot % Inhibition vs. concentration of this compound to determine the IC₅₀ value.
-
Protocol 2: NF-κB Luciferase Reporter Assay
Principle This assay measures the activity of the NF-κB transcription factor. Cells are transiently transfected with a plasmid containing the firefly luciferase gene downstream of NF-κB response elements.[9] Activation of the NF-κB pathway (e.g., by TNF-α) drives luciferase expression, which is quantified by measuring luminescence after adding its substrate, luciferin.[9] An inhibitory compound like this compound will reduce the luminescence signal. A co-transfected Renilla luciferase plasmid is used for normalization.[10]
Figure 2: Workflow for the NF-κB Luciferase Reporter Assay.
Materials
-
Cells: HEK293T or HeLa cells.
-
Plasmids: NF-κB firefly luciferase reporter plasmid, Renilla luciferase control plasmid.
-
Reagents: Transfection reagent (e.g., Lipofectamine), TNF-α, Dual-Luciferase® Reporter Assay System (Promega), Passive Lysis Buffer.
-
Compound: this compound dissolved in DMSO.
-
Equipment: White, opaque 96-well plates, luminometer with dual injectors.
Protocol
-
Cell Seeding (Day 1): Seed HEK293T cells at a density of 2 x 10⁴ cells/well in 100 µL of medium in a white, opaque 96-well plate.
-
Transfection (Day 2):
-
Prepare a DNA-transfection reagent complex according to the manufacturer's instructions, using 100 ng of NF-κB reporter plasmid and 10 ng of Renilla control plasmid per well.
-
Add the complex to the cells and incubate for 24 hours.
-
-
Treatment and Stimulation (Day 3):
-
Remove the transfection medium.
-
Add 90 µL of fresh medium to each well.
-
Add 10 µL of 10X this compound dilutions (or vehicle) to the appropriate wells and incubate for 1-2 hours.
-
Add 10 µL of 10X TNF-α (final concentration 10-20 ng/mL) to stimulate NF-κB activation.[10] Include unstimulated controls.
-
Incubate for 6-8 hours at 37°C.
-
-
Cell Lysis and Luciferase Assay (Day 4):
-
Remove the medium and gently wash cells with PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.[10]
-
Using a luminometer, inject firefly luciferase substrate and measure the luminescence (Signal A).
-
Subsequently, inject the stop/Renilla substrate and measure the second luminescence (Signal B).[10]
-
-
Data Analysis:
-
For each well, calculate the normalized NF-κB activity by dividing Signal A by Signal B.
-
Calculate the percent inhibition relative to the TNF-α stimulated vehicle control.
-
Plot % Inhibition vs. concentration to determine the IC₅₀ value.
-
Protocol 3: In Vitro Platelet Aggregation Assay
Principle This assay uses Light Transmission Aggregometry (LTA), the gold standard for platelet function testing.[11][12] LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[12] The inhibitory effect of this compound is quantified by a reduction in the aggregation response.
Figure 3: Workflow for the Platelet Aggregation Assay (LTA).
Materials
-
Blood: Freshly drawn human venous blood from healthy, consenting donors who have not taken antiplatelet drugs for at least 10 days.
-
Anticoagulant: 3.2% Sodium Citrate.
-
Reagents: Platelet agonists such as Collagen, Arachidonic Acid, or ADP.
-
Compound: this compound dissolved in a suitable vehicle (e.g., saline or DMSO).
-
Equipment: Platelet aggregometer, refrigerated centrifuge, plastic tubes, hematology analyzer (optional).
Protocol
-
Blood Collection: Collect whole blood into tubes containing sodium citrate (9 parts blood to 1 part citrate). Avoid excessive agitation.[13]
-
PRP Preparation: Centrifuge the whole blood at 180-200 x g for 15-20 minutes at room temperature with no brake.[11][12] Carefully transfer the upper platelet-rich plasma (PRP) layer to a clean plastic tube.
-
PPP Preparation: Re-centrifuge the remaining blood at 2,000-2,500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).[12]
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standard concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.[12]
-
Assay Procedure:
-
Pipette PRP into aggregometer cuvettes with a stir bar and allow it to equilibrate to 37°C.
-
Set the baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Add a small volume of this compound solution or vehicle to the PRP and incubate for 5 minutes.[12]
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for 7-10 minutes.[12]
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of triflusal and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 5. Triflusal [medbox.iiab.me]
- 6. Triflusal - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing mass spectrometry settings for Desacetyl Triflusal-13C6 detection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Desacetyl Triflusal-13C6 in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the stable isotope-labeled (SIL) form of Desacetyl Triflusal, also known as 2-hydroxy-4-trifluoromethyl benzoic acid (HTB). HTB is the main active metabolite of the antiplatelet drug Triflusal.[1][2][3] this compound is intended for use as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is best practice as it has nearly identical physicochemical properties to the analyte, co-elutes chromatographically, and experiences similar ionization effects, thus correcting for variability during sample processing and analysis.[4][5]
Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?
Q3: Which ionization mode is recommended for the detection of this compound?
A3: Based on the chemical structure (a carboxylic acid) and published methods for the unlabeled analogue, Desacetyl Triflusal is typically analyzed in negative ion mode electrospray ionization (ESI-). This is because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.
Q4: What are some key considerations for bioanalytical method development for this compound?
A4: Developing a robust bioanalytical method requires careful consideration of several factors.[6] Key parameters to evaluate include selectivity, specificity, matrix effects, calibration curve range, accuracy, precision, and the stability of the analyte in the biological matrix.[7] For Desacetyl Triflusal, which is a metabolite, it's also important to consider and evaluate any potential for back-conversion from conjugated metabolites during sample storage or processing.[7]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Transitions | Infuse a dilute solution of this compound directly into the mass spectrometer to determine the correct precursor ion and optimize fragmentation to identify the most intense and stable product ions. |
| Suboptimal Ionization | Confirm that the mass spectrometer is operating in negative ion mode (ESI-). Optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Degradation of Internal Standard | Prepare fresh stock and working solutions of this compound. Analyte stability in biological samples can be a concern, and it's crucial to ensure stability during all stages of handling and storage.[8] |
| Sample Preparation Issues | Evaluate the efficiency of your extraction procedure. Desacetyl Triflusal has been extracted using protein precipitation with methanol (B129727).[1] Ensure complete precipitation and efficient recovery. |
Issue 2: High Signal Variability for the Internal Standard
| Potential Cause | Troubleshooting Step |
| Inconsistent Addition of IS | Ensure the internal standard is added precisely to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process. Use a calibrated pipette. |
| Matrix Effects | Matrix effects can cause ion suppression or enhancement, leading to variability.[5] Evaluate matrix effects by comparing the IS response in extracted blank matrix to its response in a neat solution. If significant effects are observed, improve sample cleanup or adjust chromatographic conditions to separate the analyte from interfering matrix components. |
| Carryover | High concentrations of the analyte or IS can lead to carryover in the autosampler and LC system.[6] Inject blank samples after high-concentration samples to assess for carryover. Implement a more rigorous needle wash protocol if necessary. |
Experimental Protocols & Data
Generalized LC-MS/MS Protocol for Desacetyl Triflusal Analysis
This protocol is a generalized procedure based on published methods for Triflusal and its metabolite HTB.[1] Optimization and validation are required for your specific application and instrumentation.
-
Preparation of Standards: Prepare stock solutions of Desacetyl Triflusal and this compound in a suitable solvent like methanol. From these, prepare a series of calibration standards and quality control (QC) samples by spiking into the appropriate blank biological matrix (e.g., human plasma or urine).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or urine sample, add a fixed amount of this compound working solution.
-
Add 300 µL of cold acetonitrile (B52724) or methanol to precipitate proteins.[1][9]
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using the parameters outlined in the table below.
-
Quantitative Mass Spectrometry Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for Desacetyl Triflusal and the predicted parameters for its 13C6-labeled internal standard.
| Parameter | Desacetyl Triflusal (HTB) | This compound (IS) |
| Ionization Mode | ESI- | ESI- |
| Precursor Ion (Q1) m/z | 204.8[1] | ~210.8 (Predicted) |
| Product Ion (Q3) m/z | 106.7[1] | 106.7 or other optimized fragment |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm)[9] | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.7 µm)[9] |
| Mobile Phase | Acetonitrile and water with 0.1-0.3% formic acid or an ammonium (B1175870) acetate (B1210297) buffer[1][9] | Acetonitrile and water with 0.1-0.3% formic acid or an ammonium acetate buffer[1][9] |
| Elution Type | Isocratic or Gradient | Isocratic or Gradient |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Desacetyl Triflusal.
Caption: Troubleshooting logic for low internal standard signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. simbecorion.com [simbecorion.com]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. e-b-f.eu [e-b-f.eu]
- 9. mdpi.com [mdpi.com]
Overcoming matrix effects in the bioanalysis of Desacetyl Triflusal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Desacetyl Triflusal (HTB).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Desacetyl Triflusal?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the LC-MS/MS analysis of Desacetyl Triflusal, an acidic metabolite of Triflusal, matrix effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of the analyte in biological samples like plasma or urine.
Q2: What are the common sources of matrix effects in plasma or urine samples for Desacetyl Triflusal analysis?
A: The primary sources of matrix effects in biological fluids are endogenous components that are co-extracted with the analyte.[1][2] In plasma, phospholipids (B1166683) from cell membranes are a major cause of ion suppression.[3] Other sources in both plasma and urine include salts, endogenous metabolites, proteins, and urea.[1] The complexity of the biological matrix directly influences the severity of these effects.
Q3: How can I determine if my Desacetyl Triflusal analysis is affected by matrix effects?
A: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][5][6] A constant flow of a standard solution of Desacetyl Triflusal is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the baseline signal for the analyte indicates the retention times at which matrix components are causing interference.[2]
-
Post-Extraction Spike: This quantitative method compares the response of Desacetyl Triflusal in a neat solution to its response when spiked into a blank, extracted matrix at the same concentration.[1][7][8] The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.[1]
Q4: I am observing significant ion suppression for Desacetyl Triflusal. What are the initial troubleshooting steps?
A: Start by optimizing your sample preparation and chromatographic separation. For sample preparation, consider switching from a simple protein precipitation to a more rigorous liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[9] For chromatography, adjust the mobile phase composition or gradient to achieve better separation of Desacetyl Triflusal from the regions showing ion suppression, which can be identified using the post-column infusion technique.[4][6]
Q5: Can an internal standard (IS) help overcome matrix effects?
A: Yes, using a suitable internal standard is a crucial strategy. An ideal IS is a stable isotope-labeled (SIL) version of Desacetyl Triflusal. A SIL-IS will have nearly identical chemical properties and chromatographic retention time to the analyte and will therefore experience similar matrix effects, allowing for accurate correction during data processing.[1] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression/Enhancement | Co-eluting matrix components (e.g., phospholipids, salts). | 1. Improve Sample Preparation: Switch from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts. 2. Optimize Chromatography: Modify the LC gradient to separate Desacetyl Triflusal from interfering peaks. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for unpredictable matrix effects. |
| Poor Analyte Recovery | Inefficient extraction from the biological matrix. | 1. Optimize Extraction Solvent: For LLE, test different organic solvents or solvent mixtures. For Desacetyl Triflusal, an acidic analyte, adjusting the pH of the sample to below its pKa can improve extraction efficiency into an organic solvent. 2. Evaluate SPE Sorbent: If using SPE, ensure the chosen sorbent has the appropriate chemistry (e.g., mixed-mode or polymer-based) for retaining and eluting Desacetyl Triflusal. |
| High Variability in Results (%CV) | Inconsistent matrix effects between different samples or lots of matrix. | 1. Assess Matrix Effect Variability: Perform the post-extraction spike experiment using at least six different lots of the biological matrix.[4] 2. Implement a More Robust Sample Preparation Method: LLE or SPE are generally more effective at reducing sample-to-sample variability than protein precipitation. 3. Ensure Consistent Sample Handling: Standardize all steps of the sample collection, storage, and preparation process. |
| Peak Tailing or Broadening | Secondary interactions with the analytical column or carryover. | 1. Adjust Mobile Phase pH: For acidic analytes like Desacetyl Triflusal, adding a small amount of acid (e.g., formic acid) to the mobile phase can improve peak shape. 2. Optimize Injector Wash: Use a strong solvent in the autosampler wash sequence to prevent carryover between injections. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of Triflusal and Desacetyl Triflusal in human plasma.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or quality control sample.
-
Add the internal standard solution.
-
Add 800 µL of an acetonitrile-chloroform mixture (60:40, v/v) as the extraction solvent.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Desacetyl Triflusal
These parameters are a starting point for method development and are based on a published method for the analysis of Desacetyl Triflusal in human urine.[10]
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 20% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (m/z) | 204.8 |
| Product Ion (m/z) | 106.7 |
| Internal Standard (Salicylic Acid) | Precursor: 136.9, Product: 93.0 |
| Collision Energy | Optimize for the specific instrument, but start in the range of -15 to -25 eV. |
| Other Parameters | Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations. |
Protocol 3: Assessment of Matrix Effects
A. Post-Column Infusion (Qualitative Assessment)
-
Prepare a standard solution of Desacetyl Triflusal in mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column using a T-fitting.
-
While the standard is being infused, inject a blank plasma sample that has been processed using your chosen sample preparation method.
-
Monitor the signal of Desacetyl Triflusal. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.
B. Post-Extraction Spike (Quantitative Assessment)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank plasma and then spike the analyte and internal standard into the final, dried, and reconstituted extract.
-
Set C (Blank Matrix): Extract blank plasma and reconstitute without adding the analyte or internal standard.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF): MF = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
An MF between 0.85 and 1.15 is generally considered acceptable.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for Desacetyl Triflusal.
Caption: Methods for assessing matrix effects in bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. benthamdirect.com [benthamdirect.com]
Technical Support Center: Purity Analysis of Synthesized Desacetyl Triflusal-13C6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of synthesized Desacetyl Triflusal-13C6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is the 13C isotopically labeled version of the main active metabolite of the antiplatelet drug Triflusal. It is crucial for use as an internal standard in pharmacokinetic and metabolic studies. High chemical and isotopic purity is essential to ensure the accuracy and reliability of analytical data. Impurities can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?
A2: Potential impurities can be categorized as process-related, isotopically-related, and degradation products.
-
Process-Related Impurities: These can include unreacted starting materials (e.g., 13C6-aniline, 4-(trifluoromethyl)aniline), intermediates from the synthetic route, and by-products from side reactions. A plausible synthetic route involves the conversion of a 13C6-labeled aniline (B41778) derivative to the final product, potentially through a Sandmeyer reaction.
-
Isotopically-Related Impurities: These include molecules with incomplete 13C labeling (e.g., containing five or fewer 13C atoms) or unlabeled Desacetyl Triflusal.
-
Degradation Products: this compound, a salicylic (B10762653) acid derivative, may be susceptible to degradation under certain conditions of heat, light, or pH.
Q3: What are the recommended analytical techniques for purity analysis of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Primarily used to determine chemical purity by separating the main compound from its non-volatile organic impurities.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight, determining the isotopic enrichment, and identifying potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation, confirming the position of the 13C labels, and assessing both chemical and isotopic purity.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH; column degradation; sample overload. | Optimize mobile phase pH. Use a new column or a guard column. Reduce sample concentration. |
| Ghost peaks | Contamination in the mobile phase, injector, or column. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate; temperature changes. | Ensure proper mobile phase mixing and pump performance. Use a column oven for temperature control. |
| Co-elution of impurities | Lack of resolution. | Optimize the mobile phase composition, gradient, or flow rate. Try a different column chemistry. |
Mass Spectrometry Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Inaccurate mass measurement | Instrument not calibrated. | Calibrate the mass spectrometer using a known standard. |
| Low signal intensity | Poor ionization; sample degradation in the source. | Optimize ionization source parameters (e.g., voltage, temperature). |
| Difficulty in determining isotopic enrichment | Low resolution; interfering ions. | Use a high-resolution mass spectrometer. Optimize MS parameters to isolate the isotopic cluster. |
NMR Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Broad peaks | Sample aggregation; paramagnetic impurities. | Use a different solvent or adjust the concentration. Filter the sample. |
| Poor signal-to-noise ratio | Low sample concentration; insufficient number of scans. | Increase the sample concentration if possible. Increase the number of scans. |
| Presence of unexpected signals | Impurities; residual solvent. | Compare the spectrum with a reference standard. Identify solvent peaks. |
Data Presentation
Table 1: Typical Purity Specifications for this compound Reference Standard
| Parameter | Acceptance Criteria | Recommended Technique |
| Chemical Purity | ≥ 98.0% | HPLC |
| Isotopic Purity (13C6) | ≥ 99 atom % 13C | Mass Spectrometry, NMR |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 2.0% | HPLC |
| Residual Solvents | As per ICH Q3C guidelines | Gas Chromatography (GC) |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Experimental Protocols
Protocol 1: HPLC Method for Chemical Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 2: Mass Spectrometry for Isotopic Purity
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Range: m/z 100-500.
-
Data Analysis: Determine the relative intensities of the ion corresponding to the 13C6-labeled compound (M+6) and the unlabeled compound (M). Calculate the isotopic enrichment based on the peak areas.
Protocol 3: NMR for Structural Confirmation and Purity
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d6 or CDCl3.
-
Experiments: 1H NMR, 13C NMR, and optionally 2D NMR (COSY, HSQC) for full structural assignment.
-
Data Analysis: Integrate the signals in the 1H NMR to quantify impurities relative to the main compound. The 13C NMR will confirm the incorporation and position of the 13C labels.
Visualizations
Workflow for Purity Analysis of this compound.
Potential Impurity Formation Pathways in Synthesis.
Stability of Desacetyl Triflusal-13C6 in different solvents and storage conditions
This technical support center provides guidance on the stability, storage, and handling of Desacetyl Triflusal-13C6 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the stable isotope-labeled version of Desacetyl Triflusal, which is the main active metabolite of the antiplatelet drug Triflusal.[1] The "-13C6" designation indicates that six carbon atoms in the molecule have been replaced with the Carbon-13 (¹³C) isotope. This labeling makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS), as it is chemically identical to the unlabeled compound but has a higher mass.[2][3]
Q2: What are the general recommended storage conditions for solid this compound?
A2: As a stable isotope-labeled reference standard, the solid compound should be stored under conditions that prevent degradation. Best practices include storing the material in a tightly sealed container, protected from light and moisture.[4] For long-term stability, storage in a freezer at -20°C or -80°C is recommended.[5][6] Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions are typically prepared by dissolving the solid compound in a suitable organic solvent. The choice of solvent depends on the experimental requirements and the compound's solubility. Once prepared, stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize solvent evaporation and degradation.[7] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into single-use vials.[4]
Q4: Which solvents are recommended for preparing stock solutions?
Q5: What are the potential degradation pathways for this compound?
A5: Desacetyl Triflusal, being a salicylate (B1505791) derivative, may be susceptible to degradation under certain conditions. Potential degradation pathways could include hydrolysis, oxidation, and photolysis, particularly under forced conditions like extreme pH, high temperature, or exposure to UV light.[10][11] Forced degradation studies are necessary to identify these pathways definitively.
Troubleshooting Guide
Q: My this compound is not dissolving in the chosen solvent. What should I do?
A: If you encounter solubility issues, consider the following steps:
-
Gently warm the solution: Warming to 30-40°C can increase the rate of dissolution.
-
Use sonication: A brief period in an ultrasonic bath can help break up solid particles and facilitate dissolution.
-
Try an alternative solvent: If the compound remains insoluble, switch to a different solvent with a higher dissolving power, such as DMSO or DMF. Refer to Table 1 for options.[7]
-
Check the compound's purity: Impurities can sometimes affect solubility.
Q: I observe unexpected peaks in my LC-MS analysis when using a freshly prepared solution. What could be the cause?
A: Extraneous peaks could be due to several factors:
-
Solvent impurities: Ensure you are using high-purity, LC-MS grade solvents.
-
Contamination: The vial, pipette tips, or other equipment may be contaminated.
-
On-instrument degradation: The compound might be unstable in the mobile phase or at the temperature of the autosampler. Try preparing a fresh sample and injecting it immediately.
-
Isotopic purity: While unlikely, check the certificate of analysis for the isotopic purity of the standard.
Q: How can I confirm the stability of my prepared stock solution over time?
A: To confirm the stability of a stock solution, you should perform a solution stability study. This typically involves analyzing the solution at set time points (e.g., 0, 24, 48 hours) under specific storage conditions (e.g., room temperature, 4°C, -20°C). The peak area of the compound is compared to the initial time point. A significant decrease in peak area suggests degradation.[12]
Data Presentation
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Class | Suitability & Notes |
| Acetonitrile (ACN) | 2 | Good for reverse-phase chromatography. Less polar than methanol. |
| Methanol (MeOH) | 2 | A common polar solvent suitable for many small molecules. |
| Dimethyl Sulfoxide (DMSO) | 3 | High dissolving power, but can be difficult to remove and may affect some biological assays.[7] |
| Ethanol | 3 | A less toxic polar solvent, often used in biological applications.[13] |
| N,N-Dimethylformamide (DMF) | 2 | A strong polar aprotic solvent, useful for compounds with poor solubility in other solvents. |
Solvent class based on ICH Q3C guidelines for residual solvents.[14]
Table 2: Recommended Storage Conditions
| Form | Condition | Temperature | Duration | Notes |
| Solid | Protect from light & moisture | -20°C to -80°C | Long-term | Use a tightly sealed, opaque container.[5][6] |
| 2°C to 8°C | Short-term | Suitable for temporary storage if freezer is unavailable. | ||
| Solution | In a suitable organic solvent | -20°C to -80°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[4][7] |
| (e.g., ACN, MeOH) | 2°C to 8°C | 24-48 hours | Recommended for working solutions. Stability should be verified. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to investigate the intrinsic stability of this compound by exposing it to stress conditions.[11][15]
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, reflux a solution of the compound at 60°C for 24 hours.[10]
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
Control Samples: Prepare a control sample (dissolved in the mobile phase) and store it at 2-8°C, protected from light.
-
Analysis: Analyze all stressed samples and the control sample using a suitable, validated HPLC method. Aim for 5-20% degradation of the parent compound.[11]
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation for the parent compound under each condition.
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound
-
Chosen solvent (e.g., Acetonitrile)
-
HPLC or UPLC system with a UV or MS detector
-
Calibrated storage units (e.g., refrigerator at 4°C, freezer at -20°C)
Procedure:
-
Prepare a stock solution of known concentration (e.g., 100 µg/mL in acetonitrile).
-
Aliquot the solution into multiple vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).
-
Time Point Zero (T₀): Immediately analyze three aliquots to establish the initial concentration.
-
Subsequent Time Points: Analyze three aliquots from each storage condition at predetermined intervals (e.g., 6, 12, 24, 48 hours, and 7 days).
-
Analysis: Use a validated HPLC method to determine the concentration of this compound in each sample.
Data Analysis:
-
Calculate the mean concentration at each time point for each condition.
-
Express the stability as a percentage of the initial (T₀) concentration.
-
Define the stability period as the time during which the concentration remains within an acceptable range (e.g., 95-105% of the initial concentration).
Visualizations
Caption: Troubleshooting flowchart for investigating instability issues.
Caption: Experimental workflow for a solution stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 5. moravek.com [moravek.com]
- 6. viallabeller.com [viallabeller.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 10. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalpharmatek.com [globalpharmatek.com]
- 14. fda.gov [fda.gov]
- 15. resolvemass.ca [resolvemass.ca]
Minimizing ion suppression for Desacetyl Triflusal-13C6 in complex matrices
Welcome to the technical support center for the bioanalysis of Desacetyl Triflusal-13C6. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize ion suppression and ensure accurate quantification in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte is reduced by co-eluting components from the sample matrix. This occurs when matrix components, such as phospholipids (B1166683), salts, or metabolites, compete with the analyte for charge in the electrospray ionization (ESI) source.[1] This competition can lead to a decreased analyte signal, resulting in poor sensitivity, inaccuracy, and high variability in quantitative results.[2][3]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help with ion suppression?
A2: A SIL-IS is the ideal tool to compensate for matrix effects. Since this compound is chemically identical to the analyte (Desacetyl Triflusal), it has the same extraction efficiency and chromatographic retention time.[4] Therefore, it experiences the same degree of ion suppression as the analyte.[5] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to more accurate and precise quantification.[6]
Q3: Why is a 13C-labeled internal standard preferred over a deuterium (B1214612) (2H)-labeled one?
A3: Carbon-13 (¹³C) labeled standards are generally preferred because their physicochemical properties are more similar to the native analyte than deuterium-labeled standards.[6] Deuterium labeling can sometimes cause a slight shift in chromatographic retention time, known as an "isotopic effect".[5] If the SIL-IS does not perfectly co-elute with the analyte, it may experience a different degree of ion suppression, leading to incomplete correction and compromised data quality.[5] ¹³C-labeled standards like this compound are less prone to this chromatographic shift, ensuring more reliable compensation.[4][6]
Q4: What are the primary sources of matrix components that cause ion suppression in plasma or urine samples?
A4: In biological matrices like plasma, the most common sources of ion suppression are phospholipids from cell membranes, salts, and proteins. In urine, high concentrations of urea (B33335) and various salts can significantly suppress the signal. Other endogenous compounds and metabolites can also co-elute with the analyte of interest and interfere with its ionization.[1]
Troubleshooting Guide
Q: I am observing low and inconsistent signal intensity for this compound. What are the likely causes and how can I fix it?
A: Low and variable signal for your internal standard is a classic sign of significant and inconsistent ion suppression. Here are the steps to troubleshoot this issue:
-
Evaluate Sample Preparation: The most common cause is insufficient removal of matrix components.[7]
-
If using Protein Precipitation (PPT): This is the quickest but "dirtiest" method. Phospholipids are a major issue with PPT.[2] Consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.[7]
-
If using LLE/SPE: Your extraction protocol may need optimization. Adjusting the pH of the sample or using different extraction solvents (for LLE) or sorbents (for SPE) can dramatically improve cleanup efficiency.[7]
-
-
Optimize Chromatographic Separation: Even with good sample prep, some matrix components may remain.
-
Problem: Your analyte and IS may be co-eluting with a region of significant ion suppression.[8]
-
Solution: Modify your LC gradient to better separate Desacetyl Triflusal from the matrix interferences. You can investigate this by performing a post-column infusion experiment to identify suppression zones in your chromatogram.[8] Extending the run time or using a different column chemistry can improve resolution.
-
-
Check for Instrument Contamination: Contaminants can build up in the LC system and MS ion source over time, leading to poor signal.[9][10]
-
Reduce the Amount of Matrix Injected:
-
Solution: Simply diluting the sample extract before injection can reduce the concentration of interfering components and alleviate suppression.[1] This is a viable strategy if your assay has sufficient sensitivity.
-
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of common sample preparation techniques for removing matrix interents from plasma. The goal is to maximize recovery while minimizing the matrix effect.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Description | Rapid, non-selective removal of proteins by adding an organic solvent (e.g., acetonitrile (B52724), methanol).[12][13] | Separation based on analyte partitioning between aqueous and immiscible organic phases. pH adjustment is often critical.[7] | Highly selective separation using a solid sorbent to bind the analyte or interferences. |
| Relative Cost | Low | Low-Medium | High |
| Throughput | High | Medium | Medium-High |
| Typical Recovery % | 85 - 105% | 70 - 95% | 90 - 105% |
| Matrix Effect (ME %) * | 40 - 80% (Significant Suppression) | 85 - 100% (Moderate to Low Suppression) | 95 - 105% (Minimal Suppression) |
| Process Efficiency % ** | 35 - 85% | 60 - 95% | 85 - 110% |
| Best For | High-throughput screening where speed is critical and some matrix effect is tolerable. | Removing highly non-polar or polar interferences. Good for moderately clean samples.[7] | Assays requiring the highest sensitivity and accuracy by providing the cleanest extracts. |
*Matrix Effect (ME) is calculated as: (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect. Values < 100% indicate suppression. **Process Efficiency is calculated as: (Peak area in extracted matrix / Peak area in neat solution post-extraction) x 100. It accounts for both recovery and matrix effects.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) Sample Preparation
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile or methanol (B129727) to precipitate proteins.[12]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50).
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) Sample Preparation
-
Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 50 µL of 1% formic acid to acidify the sample (adjust pH to be ~2 units below the pKa of Desacetyl Triflusal).[7]
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[7]
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 6,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/B (50:50) and inject.
Protocol 3: Generic LC-MS/MS Method Parameters
-
LC System: UPLC/HPLC System
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: 10% to 90% B
-
3.0 - 3.5 min: 90% B
-
3.5 - 4.0 min: 90% to 10% B
-
4.0 - 5.0 min: 10% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: To be optimized by infusing pure standards. A hypothetical transition for Desacetyl Triflusal (HTB) is m/z 204.8 → 106.7.[12] The transition for this compound would be m/z 210.8 → 112.7 (assuming 6 ¹³C atoms).
Visualizations
Caption: Troubleshooting workflow for low internal standard signal.
Caption: Decision tree for selecting a sample preparation method.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 10. zefsci.com [zefsci.com]
- 11. benchchem.com [benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Calibration curve optimization for accurate quantification of Desacetyl Triflusal
Technical Support Center: Desacetyl Triflusal (B1683033) Quantification
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the calibration curve for the accurate quantification of Desacetyl Triflusal (2-hydroxy-4-trifluoromethylbenzoic acid, HTB), the main active metabolite of Triflusal.
Frequently Asked Questions (FAQs)
Q1: What is a calibration curve and why is it critical for Desacetyl Triflusal analysis?
A calibration curve is the cornerstone of quantitative bioanalysis. It establishes the relationship between the known concentrations of a set of prepared standards and the corresponding analytical instrument's response.[1][2] For Desacetyl Triflusal, an accurate calibration curve is essential to convert the instrument response from unknown samples (e.g., plasma from a clinical study) into a precise concentration, which is fundamental for pharmacokinetic, toxicokinetic, and drug metabolism studies.[3][4]
Q2: What is the recommended regression model for a Desacetyl Triflusal calibration curve?
For most chromatographic methods like HPLC or LC-MS/MS, the detector response is linear with respect to concentration over a specific range.[5] Therefore, a linear regression model (y = mx + b) is typically used. However, it is crucial to apply a weighting factor to this model to ensure accuracy across the entire concentration range.
Q3: Why is weighting (e.g., 1/x or 1/x²) necessary for my calibration curve?
In bioanalytical assays that span several orders of magnitude, the absolute error tends to be larger at higher concentrations. A standard (unweighted) linear regression gives equal importance to all points, meaning the high-concentration standards can disproportionately influence the regression line, leading to significant inaccuracies at the lower limit of quantitation (LLOQ).[5][6][7]
Applying a weighting factor, such as 1/x or 1/x² , counteracts this by giving more weight to the data points at the lower end of the curve. This process, known as weighted least squares linear regression (WLSLR), improves accuracy and precision for low-concentration samples.[7] For LC-MS/MS assays, 1/x² is often the most appropriate and recommended weighting factor .[8][9][10]
Q4: What is an internal standard (IS) and is it required for this analysis?
An internal standard is a compound with a chemical structure and properties similar to the analyte (Desacetyl Triflusal) that is added at a constant, known concentration to every sample, including calibration standards, quality controls (QCs), and unknowns.[11] Its purpose is to correct for variability during sample processing and instrument analysis.[12] The use of an IS is highly recommended. For LC-MS/MS analysis, a stable isotope-labeled (SIL) Desacetyl Triflusal is the ideal internal standard as it co-elutes and experiences the same matrix effects, providing the most accurate correction.[11]
Q5: What are the typical acceptance criteria for a valid calibration curve?
Acceptance criteria are based on regulatory guidelines from bodies like the U.S. FDA. The key criteria are summarized in the table below. A curve must meet these standards to be used for quantifying study samples.
Troubleshooting Guide
Q: My calibration curve has a poor correlation coefficient (R² < 0.99). What are the possible causes?
A low R² value indicates that the data points do not fit well to the regression line. This is a common issue with several potential causes.
| Potential Cause | Recommended Action |
| Standard Preparation Error | Re-prepare the standard solutions, verifying the accuracy of balances and volumetric equipment. Ensure no calculation errors were made during dilution.[13] |
| Inappropriate Calibration Range | The selected concentration range may extend beyond the linear response of the detector. Narrow the range by lowering the Upper Limit of Quantitation (ULOQ). |
| Instrument Contamination | Contaminants in the mobile phase, vials, or the instrument itself can interfere with the analysis.[13] Flush the system and use fresh, high-purity solvents. |
| Incorrect Integration | Review the peak integration parameters. Ensure that peaks for all standards are integrated consistently and that the baseline is correctly defined. |
| Outlier Standard Point | A single erroneous standard can skew the entire curve. Exclude the outlier point only if a clear, assignable cause is identified and documented, and ensure at least six non-zero standards remain.[10] |
Q: The back-calculated concentrations for my standards are inaccurate (>15% deviation), especially at the LLOQ. How can I fix this?
This is a classic sign of heteroscedasticity, where the variance of the response is not constant across the concentration range.
-
Apply a Weighting Factor: The most effective solution is to use a weighted linear regression. In your chromatography data system (CDS), change the regression model from "Linear" to "Linear, weighted by 1/x²". Re-process the data and check if the accuracy at the LLOQ improves to within the acceptable limit of ±20%.[6][7]
-
Evaluate Different Weighting Factors: If 1/x² does not provide the best fit, you can evaluate other factors like 1/x. The best choice is the one that provides the smallest sum of the absolute relative errors across all standards.[6][8]
Q: I'm observing inconsistent peak areas or retention time shifts during my analytical run. What should I check?
These issues point to problems with the stability of the chromatographic system.
| Problem | Potential Cause | Recommended Action |
| Retention Time Shifts | Column degradation, changes in mobile phase composition or pH, temperature fluctuations, or system leaks.[13][14] | Check for leaks, ensure the mobile phase is correctly prepared and degassed, and verify that the column oven temperature is stable. If the issue persists, the column may need conditioning or replacement.[13][14] |
| Inconsistent Peak Areas | Air bubbles in the pump or detector, inconsistent injection volume, or partial sample precipitation.[13][15][16] | Purge the pump to remove air bubbles. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Verify injector performance and check for leaks.[15][16] |
| Baseline Noise or Drift | Contaminated or improperly prepared mobile phase, air in the system, or detector issues.[13][15] | Prepare fresh mobile phase using high-purity solvents and degas thoroughly. Purge the system to remove air. If noise persists, the detector cell may need cleaning.[15] |
Q: How do I handle potential matrix effects when analyzing Desacetyl Triflusal in biological fluids like plasma?
Matrix effects, where endogenous components in the sample interfere with analyte ionization in LC-MS/MS, can severely impact accuracy.[11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method. A SIL-IS is chemically identical to the analyte and is affected by matrix effects in the same way, providing reliable correction.[11][17][18]
-
Optimize Sample Preparation: Employ a robust sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.
-
Chromatographic Separation: Modify the HPLC method to ensure the Desacetyl Triflusal peak is well-separated from any regions where matrix components are known to elute and cause ion suppression.
Experimental Protocols
Protocol: Establishing a Calibration Curve for Desacetyl Triflusal in Human Plasma via LC-MS/MS
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Desacetyl Triflusal (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
Prepare a stock solution for the internal standard (e.g., ¹³C₆-Desacetyl Triflusal) at the same concentration.
-
From the primary stock, prepare a series of working standard solutions through serial dilution in 50:50 acetonitrile:water to cover the desired calibration range.
-
Prepare a separate working solution for the internal standard at a concentration that yields a robust instrument response.
-
-
Preparation of Calibration Standards:
-
A calibration curve should include a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS only), and a minimum of six to eight non-zero concentration levels.[10][12]
-
To prepare the standards, spike a small volume (e.g., ≤5% of the total volume) of each working standard solution into blank human plasma to achieve the final target concentrations.[10] This minimizes the alteration of the matrix composition.
-
-
Sample Extraction:
-
Aliquot 100 µL of each calibration standard into a microcentrifuge tube.
-
Add the internal standard working solution to every tube (except the blank).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis Sequence:
-
Equilibrate the LC-MS/MS system until a stable baseline is achieved.
-
Analyze the samples in a defined sequence to monitor for carryover and system performance. A typical sequence is:
-
Blank Sample (to check for system contamination)
-
Zero Sample (to check for IS interference)
-
Calibration Standards (from lowest concentration, LLOQ, to highest, ULOQ)
-
Blank Sample (to assess carryover from the ULOQ standard)
-
-
-
Data Processing and Regression Analysis:
-
Integrate the chromatographic peaks for Desacetyl Triflusal and its IS.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration (x-axis).
-
Apply a linear regression model with a 1/x² weighting factor .
-
Assess the curve's performance against the acceptance criteria (see Table 2). The correlation coefficient (R²) should be ≥ 0.99, and the back-calculated concentrations for each standard must be within ±15% of the nominal value (±20% for the LLOQ).
-
Data Presentation
Table 1: Example Calibration Standard Concentrations for Desacetyl Triflusal
| Standard Level | Concentration (ng/mL) |
| Blank | 0 (Matrix Only) |
| Zero | 0 (Matrix + IS) |
| STD 1 (LLOQ) | 1.0 |
| STD 2 | 2.5 |
| STD 3 | 10.0 |
| STD 4 | 50.0 |
| STD 5 | 100.0 |
| STD 6 | 250.0 |
| STD 7 | 500.0 |
| STD 8 (ULOQ) | 1000.0 |
Table 2: Bioanalytical Method Validation - Acceptance Criteria for Calibration Curves
| Parameter | Acceptance Criterion |
| Number of Standards | Minimum of 6 non-zero standards plus a blank and a zero sample.[10][12] |
| Correlation Coefficient (R²) | Should be ≥ 0.99. While a high R² is desirable, it should not be the sole criterion for accepting a curve.[19] |
| Accuracy | The concentration of each calibration standard, when back-calculated from the regression equation, must be within ±15% of the nominal value.[20] |
| LLOQ Accuracy | The back-calculated concentration for the LLOQ standard must be within ±20% of the nominal value. |
| Standard Acceptance | At least 75% of the non-zero standards must meet the accuracy criteria for the curve to be accepted. |
Visualizations
Caption: Experimental Workflow for Calibration Curve Generation.
Caption: Troubleshooting Logic for Calibration Curve Issues.
References
- 1. certara.com [certara.com]
- 2. Introduction to calibration curves in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Access of HTB, main metabolite of triflusal, to cerebrospinal fluid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. More Than You Ever Wanted to Know About Calibrations, Part 2 – Curve Fits and Weighting [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selecting the correct weighting factors for linear and quadratic calibration curves with least-squares regression algorithm in bioanalytical LC-MS/MS assays and impacts of using incorrect weighting factors on curve stability, data quality, and assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis - ProQuest [proquest.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmasciences.in [pharmasciences.in]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. phenomenex.com [phenomenex.com]
- 16. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 17. iroatech.com [iroatech.com]
- 18. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 19. Bioanalytical calibration curves: proposal for statistical criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MRM Method Development for Desacetyl Triflusal-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fragmentation analysis of Desacetyl Triflusal-13C6 for Multiple Reaction Monitoring (MRM) method development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MRM analysis?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Desacetyl Triflusal, the main active metabolite of the antiplatelet drug Triflusal. In quantitative mass spectrometry-based assays like MRM, a SIL-IS is used to improve accuracy and precision by correcting for variability in sample preparation, chromatography, and instrument response.[1][2] Since this compound is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar matrix effects, making it an ideal internal standard.[1][3]
Q2: What is the expected precursor ion for this compound in negative ion mode?
Desacetyl Triflusal has a molecular formula of C₈H₅F₃O₃ and a molecular weight of approximately 206.12 g/mol .[4][5] In negative ion mode electrospray ionization (ESI-), it will typically lose a proton to form the [M-H]⁻ ion at m/z 205.1.
This compound has six ¹³C atoms, resulting in a molecular weight of approximately 212.12 g/mol (C₂¹³C₆H₅F₃O₃).[6][7] Therefore, the expected precursor ion [M-H]⁻ for this compound is ** m/z 211.1**.
Q3: What is the predicted MRM transition for this compound?
The established MRM transition for unlabeled Desacetyl Triflusal (also known as 2-hydroxy-4-trifluoromethylbenzoic acid or HTB) is ** m/z 205.1 → m/z 161.1**. This corresponds to the neutral loss of CO₂ (44 Da).
For this compound, the ¹³C atoms are incorporated into the benzene (B151609) ring structure. The fragmentation process involves the loss of the unlabeled carboxylic acid group. Therefore, the predicted MRM transition for this compound is ** m/z 211.1 → m/z 167.1**.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal for Precursor Ion | 1. Incorrect mass spectrometer settings (polarity, mass range).2. Inefficient ionization.3. Poor chromatographic peak shape.4. Analyte degradation. | 1. Ensure the mass spectrometer is in negative ion mode and the scan range includes m/z 211.1.2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). For acidic compounds, a mobile phase with a slightly basic pH (e.g., containing 0.1% ammonia) can improve deprotonation.[8]3. Adjust the mobile phase composition or gradient to improve peak shape. For acidic compounds, a reversed-phase column with a mobile phase containing a low concentration of a volatile acid like formic acid is often used.[1][9]4. Ensure proper sample handling and storage to prevent degradation. |
| Low or No Signal for Product Ion | 1. Inappropriate collision energy (CE).2. Incorrect product ion m/z. | 1. Perform a product ion scan to identify the most abundant fragments. Then, optimize the collision energy for the specific transition (m/z 211.1 → m/z 167.1). Start with a CE around -20 eV and vary it to find the optimal value.2. Verify the predicted product ion mass. Perform a product ion scan of the precursor ion to confirm the fragmentation pattern. |
| Poor Peak Shape (Tailing, Splitting) | 1. Column overload.2. Secondary interactions with the column.3. Inappropriate mobile phase pH. | 1. Reduce the injection volume or sample concentration.2. Use a column specifically designed for polar or acidic compounds. Ensure the mobile phase pH is appropriate to maintain the analyte in a consistent ionic state.[9]3. For acidic compounds, a mobile phase pH 2-3 units above the pKa can improve peak shape. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly.2. Employ a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. |
| Inconsistent Retention Times | 1. Column degradation.2. Changes in mobile phase composition.3. Fluctuation in column temperature. | 1. Replace the column if it has exceeded its lifetime.2. Ensure accurate and consistent mobile phase preparation.3. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Fragmentation Analysis of this compound
Objective: To identify the major product ions of this compound for MRM method development.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infusion and MS Analysis:
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in negative ion mode.
-
Perform a full scan (Q1 scan) to confirm the presence of the precursor ion at m/z 211.1.
-
-
Product Ion Scan (MS/MS):
-
Select the precursor ion m/z 211.1 in Q1.
-
Scan a range of collision energies (e.g., -10 to -40 eV) to induce fragmentation in the collision cell (q2).
-
Scan Q3 to detect the resulting product ions.
-
Identify the most abundant and stable product ion(s). The expected primary product ion is m/z 167.1.
-
MRM Method Development
Objective: To develop a sensitive and specific MRM method for the quantification of Desacetyl Triflusal using this compound as an internal standard.
Methodology:
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. A typical gradient might be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions (Suggested Starting Point):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
Desacetyl Triflusal: m/z 205.1 → m/z 161.1
-
This compound: m/z 211.1 → m/z 167.1
-
-
Optimization of MS Parameters:
-
Declustering Potential (DP): Optimize to prevent in-source fragmentation. A typical starting range is -40 to -80 V.
-
Collision Energy (CE): Optimize for each transition to maximize the product ion signal. A typical starting range is -15 to -30 eV.
-
Collision Cell Exit Potential (CXP): Optimize for efficient ion transmission from the collision cell. A typical starting range is -5 to -15 V.
-
-
Dwell Time: Set to ensure at least 10-12 data points across the chromatographic peak (e.g., 50-100 ms).
-
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) | Predicted Declustering Potential (V) |
| Desacetyl Triflusal | 205.1 | 161.1 | -20 to -25 | -50 to -70 |
| This compound | 211.1 | 167.1 | -20 to -25 | -50 to -70 |
Note: The optimal collision energy and declustering potential values should be determined empirically on the specific instrument being used.
Visualizations
Caption: Experimental workflow for the MRM analysis of Desacetyl Triflusal.
Caption: Logical workflow for troubleshooting MRM method development issues.
References
- 1. Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
- 9. agilent.com [agilent.com]
Validation & Comparative
Validating an analytical method for Desacetyl Triflusal-13C6 using FDA/ICH guidelines
for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Desacetyl Triflusal in biological matrices, with a focus on validation according to FDA and ICH guidelines. Desacetyl Triflusal, also known as 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), is the main active metabolite of the antiplatelet drug Triflusal. Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic and bioequivalence studies. This document details the validation of a state-of-the-art LC-MS/MS method utilizing a stable isotope-labeled internal standard, Desacetyl Triflusal-13C6, and compares it with an alternative method using a different internal standard.
Method Performance Comparison
The performance of two distinct analytical methods for the quantification of Desacetyl Triflusal in human plasma is summarized below. Method 1 employs the stable isotope-labeled internal standard this compound, which is considered the gold standard for LC-MS/MS-based bioanalysis. Method 2 utilizes Furosemide as an internal standard, representing a viable alternative.
| Validation Parameter | Method 1: this compound Internal Standard | Method 2: Furosemide Internal Standard | FDA/ICH Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Range | 0.1 - 200.0 µg/mL | 0.1 - 200.0 µg/mL | Defined by the study requirements |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 100 ng/mL | Clearly defined and reproducible |
| Intra-day Precision (%CV) | ≤ 10.0% | ≤ 10.0% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.0% | ≤ 10.0% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%RE) | Within ±10.0% | Within ±10.0% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%RE) | Within ±10.0% | Within ±10.0% | Within ±15% (±20% at LLOQ) |
| Mean Absolute Recovery | 98.5 ± 3.1% | Not explicitly stated, but expected to be consistent | Consistent, precise, and reproducible |
| Matrix Effect | Compensated by co-eluting IS | Potential for uncompensated variability | Assessed to ensure precision and accuracy |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable | Stable | Within ±15% of nominal concentrations |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This method is designed for the sensitive and selective quantification of Desacetyl Triflusal in human plasma.
1. Sample Preparation:
-
To a 200 µL aliquot of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Perform protein precipitation by adding 600 µL of acetonitrile (B52724).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Column: C18 bonded silica (B1680970) column (e.g., 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution to be optimized).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Desacetyl Triflusal: Precursor ion > Product ion (to be determined).
-
This compound: Precursor ion > Product ion (to be determined, reflecting the mass shift).
-
Method 2: HPLC-UV with Furosemide Internal Standard
This method provides an alternative approach for the quantification of Desacetyl Triflusal.
1. Sample Preparation:
-
To a 500 µL aliquot of human plasma, add 50 µL of Furosemide internal standard solution.
-
Perform liquid-liquid extraction with a mixture of acetonitrile and chloroform (B151607) (60:40, v/v).
-
Vortex mix for 2 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 bonded silica column (e.g., 5 µm particle size).
-
Mobile Phase: Acetonitrile:Methanol:Water (25:10:65, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 234 nm.[1]
-
Injection Volume: 20 µL.
Method Validation Workflow and Guidelines
The validation of a bioanalytical method is a critical process to ensure its suitability for the intended purpose. The workflow and the key validation parameters are guided by the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on Bioanalytical Method Validation.[2][3]
Caption: Bioanalytical method validation workflow.
The validation process ensures that the analytical method is accurate, precise, specific, and reproducible for the intended application.
Caption: Core validation parameters as per FDA/ICH guidelines.
References
A Head-to-Head Comparison: Desacetyl Triflusal-13C6 vs. Deuterated Standards for Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes in biological matrices. This guide provides an objective comparison of Desacetyl Triflusal-13C6 and deuterated analogs as internal standards for the bioanalysis of Desacetyl Triflusal (B1683033), the major active metabolite of the antiplatelet drug Triflusal.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry.[1] They offer a way to control for variability during sample preparation, chromatography, and ionization.[2][3] The most commonly used stable isotopes are Carbon-13 (¹³C) and Deuterium (B1214612) (²H). While both serve to differentiate the internal standard from the analyte by mass, their inherent physicochemical properties can significantly impact analytical performance.[4] This guide delves into a data-driven comparison to aid in the selection of the optimal internal standard for your bioanalytical needs.
Performance Comparison: this compound vs. Deuterated Standard
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[5] Here, we present a summary of the expected performance differences between this compound and a deuterated Desacetyl Triflusal standard.
| Performance Metric | This compound | Deuterated Desacetyl Triflusal | Rationale & Key Advantages |
| Chromatographic Co-elution | Excellent (Co-elutes perfectly with the analyte) | Variable (May exhibit a slight retention time shift, eluting earlier than the analyte) | The ¹³C label has a negligible effect on the molecule's polarity and hydrophobicity, ensuring identical chromatographic behavior. Deuterium, being a heavier isotope of hydrogen, can slightly alter the physicochemical properties, leading to a chromatographic shift known as the "isotope effect".[5] Perfect co-elution is crucial for accurate compensation of matrix effects.[4] |
| Isotopic Stability | High (Chemically stable with no risk of back-exchange) | Moderate to High (Risk of back-exchange if deuterium is placed on an exchangeable site, e.g., -OH, -NH) | The carbon-carbon bonds in the ¹³C-labeled standard are highly stable. Deuterium atoms, especially when located near heteroatoms, can be susceptible to exchange with protons from the surrounding environment, potentially compromising the accuracy of quantification.[4] |
| Matrix Effects | Excellent Compensation | Good to Excellent Compensation | As they co-elute, both the analyte and the ¹³C-labeled internal standard experience the same degree of ion suppression or enhancement from co-eluting matrix components, leading to more effective compensation.[4] If a chromatographic shift occurs with the deuterated standard, the analyte and internal standard may be subjected to different matrix effects, potentially impacting accuracy. |
| Synthesis & Cost | Typically more expensive due to a more complex and laborious synthesis.[4][6] | Generally less expensive and more readily available.[2][4] | The cost-benefit analysis often favors ¹³C-labeled standards for high-stakes applications like drug development and clinical trials where data integrity is non-negotiable.[4][7] |
| Mass Difference | A mass increase of 6 Da. | Variable mass increase depending on the number of deuterium atoms incorporated. | A sufficient mass increase is necessary to move the internal standard's signal outside the natural isotopic distribution of the analyte.[2] |
Metabolic Pathway of Triflusal
Triflusal is a pro-drug that is rapidly metabolized in the liver to its active metabolite, Desacetyl Triflusal, also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[8][9] This biotransformation is a key step in the drug's mechanism of action.
Experimental Protocols
A robust and validated bioanalytical method is crucial for accurate pharmacokinetic and toxicokinetic studies. Below is a representative experimental protocol for the quantification of Desacetyl Triflusal in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and internal standard stock solutions at room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound or deuterated Desacetyl Triflusal).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Desacetyl Triflusal: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion + 6] -> [Product Ion]
-
Deuterated Desacetyl Triflusal: [Precursor Ion + n] -> [Product Ion] (where n is the number of deuterium atoms)
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.
Conclusion
While both this compound and deuterated standards can be used for the bioanalysis of Desacetyl Triflusal, the ¹³C-labeled internal standard offers significant advantages in terms of analytical performance and data reliability.[4] The superior isotopic stability and the guarantee of co-elution with the analyte make this compound the preferred choice for robust and accurate quantification, particularly in regulated environments where data integrity is of utmost importance. The higher initial cost of a ¹³C-labeled standard is often justified by the long-term benefits of reduced method development time, troubleshooting, and increased confidence in the analytical results.[4][7]
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Triflusal | C10H7F3O4 | CID 9458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC Methods for Triflusal and its Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Triflusal (B1683033) and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB). While a formal inter-laboratory cross-validation of a single method is not publicly available, this document compiles and compares data from several validated HPLC methods, offering insights into their performance, robustness, and suitability for various applications, from pharmacokinetic studies to quality control of pharmaceutical formulations.
Comparative Analysis of Validated HPLC Methods
The following tables summarize the operational parameters and performance characteristics of various published HPLC methods for the simultaneous analysis of Triflusal and HTB. This comparative data is essential for selecting an appropriate method for a specific analytical need or for establishing performance benchmarks in a method transfer or cross-validation study.
Table 1: Chromatographic Conditions of Validated HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | YMC C18 (150 mm x 4.6 mm, 5 µm)[1] | C18-bonded silica (B1680970) (5 µm)[2] | Kromasil C18 |
| Mobile Phase | Methanol (B129727):Water:Formic Acid (75:25:0.1, v/v/v)[1] | Acetonitrile:Methanol:Water (25:10:65, v/v/v)[2] | Acetonitrile:Orthophosphoric Acid (40:60, v/v) |
| Flow Rate | 0.78 mL/min[1] | Not Specified | 1.0 mL/min |
| Detection Wavelength | 234 nm[1][2] | 234 nm[2] | 237 nm |
| Column Temperature | 30 °C[1] | Not Specified | Not Specified |
| Internal Standard | Naproxen[1] | Furosemide[2] | Not Specified |
Table 2: Performance Characteristics of Validated HPLC Methods in Human Plasma
| Parameter | Method 1[1] | Method 2[2] |
| Linearity Range (Triflusal) | 0.5 - 20 µg/mL | 0.02 - 5.0 µg/mL |
| Linearity Range (HTB) | 5 - 200 µg/mL | 0.1 - 200.0 µg/mL |
| Correlation Coefficient (r) | > 0.999 | > 0.999 |
| Limit of Quantitation (LOQ) - Triflusal | Not Specified | 20 ng/mL |
| Limit of Quantitation (LOQ) - HTB | Not Specified | 100 ng/mL |
| Precision (Intra-day & Inter-day CV) | Meets NMPA requirements | < 10.0% |
| Accuracy | Meets NMPA requirements | Not Specified |
| Mean Absolute Recovery (Triflusal) | Not Specified | 93.5 ± 4.2% |
| Mean Absolute Recovery (HTB) | Not Specified | 98.5 ± 3.1% |
Alternative Analytical Techniques
While HPLC with UV detection is a robust and widely used technique for Triflusal analysis, other methods have also been developed, offering potential advantages in terms of sensitivity and specificity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers higher sensitivity and specificity compared to HPLC-UV, making it particularly suitable for bioanalytical studies where low concentrations of the analytes are expected. An LC-MS method has been developed for the determination of Triflusal and HTB in human plasma with a lower limit of quantitation of 0.01 µg/mL for Triflusal.
-
High-Performance Thin-Layer Chromatography (HPTLC): Both normal-phase and reversed-phase HPTLC methods have been developed for the estimation of Triflusal, offering a simpler and high-throughput alternative for quality control purposes.
Experimental Protocol: A Representative HPLC Method
The following is a detailed protocol for the simultaneous determination of Triflusal and HTB in human plasma, based on a validated published method.[1]
1. Materials and Reagents
-
Triflusal and HTB reference standards
-
Naproxen (Internal Standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
-
Dichloromethane (B109758) (AR grade)
-
Human plasma (drug-free)
2. Chromatographic System
-
HPLC system with a UV detector
-
YMC C18 column (150 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol, water, and formic acid in the ratio of 75:25:0.1 (v/v/v). Degas before use.
-
Standard Stock Solutions: Accurately weigh and dissolve Triflusal, HTB, and Naproxen in methanol to obtain stock solutions of known concentrations.
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase to obtain a series of concentrations for the calibration curve.
4. Sample Preparation
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard solution.
-
Acidify the plasma sample.
-
Add 3 mL of dichloromethane and vortex for 3 minutes for extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
5. Chromatographic Analysis
-
Set the column temperature to 30 °C.
-
Set the flow rate of the mobile phase to 0.78 mL/min.
-
Set the UV detector wavelength to 234 nm.
-
Inject the prepared samples and standards.
-
Record the chromatograms and integrate the peak areas for Triflusal, HTB, and the internal standard.
6. Data Analysis
-
Construct calibration curves by plotting the peak area ratio of each analyte to the internal standard against the corresponding concentration.
-
Perform a linear regression analysis to determine the linearity and obtain the equation of the line.
-
Calculate the concentration of Triflusal and HTB in the unknown samples using the regression equation.
Visualization of the Cross-Validation Workflow
A cross-validation of an analytical method is a critical step to ensure its robustness and transferability between different laboratories, analysts, or instruments. The following diagram illustrates a typical workflow for such a study.
References
Triflusal vs. Aspirin: A Comparative Efficacy and Safety Analysis in Clinical Studies
An objective guide for researchers and drug development professionals on the comparative clinical performance of Triflusal (B1683033) and aspirin (B1665792), supported by experimental data from key clinical trials.
This guide provides a comprehensive comparison of the antiplatelet agents Triflusal and aspirin, focusing on their efficacy in preventing vascular events and their respective safety profiles as demonstrated in major clinical studies. The information is intended for researchers, scientists, and professionals involved in drug development and clinical research.
Mechanism of Action: A Tale of Two Salicylates
Triflusal, a salicylate (B1505791) derivative, shares a primary mechanism of action with aspirin by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme. This inhibition reduces the production of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.[1] However, Triflusal distinguishes itself through the action of its main metabolite, 2-hydroxy-4-(trifluoromethyl) benzoic acid (HTB), which reversibly inhibits COX-1 and also inhibits phosphodiesterase (PDE).[1][2] The inhibition of PDE leads to increased levels of cyclic AMP (cAMP) within platelets, which in turn inhibits platelet activation and aggregation.[1][3] This dual mechanism of action contributes to Triflusal's antiplatelet effects.[1] Furthermore, some studies suggest that Triflusal possesses antioxidant properties and may increase nitric oxide synthesis, potentially contributing to its antithrombotic and vasodilatory effects.[1][4]
Aspirin's antiplatelet effect is primarily due to the irreversible acetylation of COX-1, thereby blocking the conversion of arachidonic acid to prostaglandin (B15479496) H2 and subsequently thromboxane A2.[1] Unlike Triflusal, aspirin's effect is solely dependent on COX-1 inhibition.
Comparative Efficacy in Clinical Trials
Multiple randomized controlled trials have compared the efficacy of Triflusal and aspirin in the secondary prevention of vascular events. The primary endpoints in these studies typically include a composite of nonfatal ischemic stroke, nonfatal acute myocardial infarction, and vascular death.
| Clinical Trial | Patient Population | Treatment Arms | Key Efficacy Outcomes |
| TAPIRSS | 431 patients with recent ischemic stroke or TIA | Triflusal 600 mg/day vs. Aspirin 325 mg/day | No significant difference in the primary composite endpoint (vascular death, ischemic infarction, nonfatal MI, major hemorrhage): 12.7% for Triflusal vs. 13.9% for aspirin (OR 1.11, 95% CI 0.64 to 1.94).[5][6] |
| TACIP | 2113 patients with recent stroke or TIA | Triflusal 600 mg/day vs. Aspirin 325 mg/day | No significant difference in the primary composite endpoint (nonfatal ischemic stroke, nonfatal AMI, vascular death): 13.1% for Triflusal vs. 12.4% for aspirin (HR 1.09, 95% CI 0.85 to 1.38).[7] |
| TIM | 2124 patients with acute myocardial infarction | Triflusal 600 mg/day vs. Aspirin 300 mg/day | No significant difference in the primary composite endpoint (death, non-fatal reinfarction, non-fatal cerebrovascular event): OR for failure 0.882 (95% CI 0.634-1.227).[8] Triflusal was associated with a lower rate of non-fatal cerebrovascular events (0.5% vs 1.3%, p=0.03).[9] |
| ASTER | 1119 patients with stable coronary artery disease or history of non-cardioembolic ischemic stroke | Triflusal 300 mg twice daily or 600 mg once daily vs. Aspirin 100 mg once daily | Equivalent result in the primary efficacy endpoint (MI, stroke, or vascular death) at 12 months (rate difference -1.3%, 95% CI -1.1 to 3.5).[10][11] |
Safety Profile: A Focus on Hemorrhagic Events
A consistent finding across multiple clinical trials is the favorable safety profile of Triflusal concerning hemorrhagic complications compared to aspirin.
| Clinical Trial | Key Safety Outcomes |
| TAPIRSS | Significantly lower overall incidence of major and minor hemorrhagic events with Triflusal (2.8%) compared to aspirin (8.3%) (OR 3.13, 95% CI 1.22 to 8.06).[5][12] |
| TACIP | Significantly higher incidence of major hemorrhages in the aspirin group (HR 0.48, 95% CI 0.28 to 0.82).[7] The overall incidence of hemorrhage was significantly lower in the Triflusal group (16.7% vs. 25.2%).[7][13] |
| TIM | Trend towards fewer bleeding episodes with Triflusal. Significantly fewer central nervous system bleeding episodes with Triflusal (0.27% vs. 0.97%; P = 0.033).[8][14] |
| ASTER | Patients on Triflusal were 50% less likely to develop bleeding events according to the BARC criteria.[10][11] |
Experimental Protocols: A Glimpse into the Clinical Trials
The following provides a generalized overview of the experimental design of the key comparative clinical trials. For specific details, referring to the original publications is recommended.
TAPIRSS (Triflusal versus Aspirin for Prevention of Infarction: a Randomized Stroke Study)
-
Study Design: A double-blind, multicenter, randomized, pilot trial.[5][6]
-
Patient Population: 431 patients who had experienced an ischemic stroke or transient ischemic attack (TIA) within the 6 months prior to enrollment.[5][6]
-
Treatment: Patients were randomized to receive either Triflusal 600 mg daily or aspirin 325 mg daily.[5][6]
-
Duration: The mean follow-up period was 586 days.[5]
-
Primary Endpoint: A composite of vascular death, cerebral ischemic infarction, nonfatal myocardial infarction, or major hemorrhage.[5][6]
TACIP (Triflusal versus Aspirin in Cerebral Infarction Prevention)
-
Study Design: A randomized, double-blind, multicenter study.[7]
-
Patient Population: 2113 patients with a history of stroke or TIA.[7]
-
Treatment: Patients were randomized to receive either Triflusal 600 mg/day or aspirin 325 mg/day.[7]
-
Duration: The mean follow-up period was 30.1 months.[7]
-
Primary Endpoint: A combined endpoint of nonfatal ischemic stroke, nonfatal acute myocardial infarction, or vascular death.[7]
TIM (Triflusal in Myocardial Infarction)
-
Study Design: A randomized, double-blind, sequential, multicenter clinical trial.[8]
-
Patient Population: 2275 patients with acute myocardial infarction (AMI).[13]
-
Treatment: Patients were randomized within 24 hours of symptom onset to receive either Triflusal 600 mg or aspirin 300 mg once daily.[8]
-
Duration: 35 days.[8]
-
Primary Endpoint: A composite of death, non-fatal myocardial reinfarction, or a non-fatal cerebrovascular event.[8]
Conclusion
Clinical evidence from multiple large-scale trials indicates that Triflusal has a comparable efficacy to aspirin in the secondary prevention of major vascular events in patients with a history of ischemic stroke, TIA, or myocardial infarction.[15] A key differentiator is Triflusal's superior safety profile, with a consistently lower risk of hemorrhagic complications, including major bleeding and central nervous system hemorrhage.[15] This suggests that Triflusal may be a valuable alternative to aspirin, particularly in patients at a higher risk of bleeding. The unique dual mechanism of action of Triflusal may contribute to its similar antithrombotic efficacy with an improved safety margin. Further research into the long-term comparative effectiveness and safety in diverse patient populations is warranted.
References
- 1. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Triflusal vs aspirin for prevention of cerebral infarction: a randomized stroke study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Comparison of triflusal and aspirin for prevention of vascular events in patients after cerebral infarction: the TACIP Study: a randomized, double-blind, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized comparative trial of triflusal and aspirin following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triflusal in Myocardial Infarction - American College of Cardiology [acc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Comparison of Triflusal with Aspirin in the Secondary Prevention of Atherothrombotic Events; Α Randomised Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Triflusal versus Aspirin for the Prevention of Stroke | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Triflusal for preventing serious vascular events in people at high risk | Cochrane [cochrane.org]
A Comparative Analysis of the In Vivo Pharmacokinetics of Triflusal and its Active Metabolite, Desacetyl Triflusal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo pharmacokinetic profiles of the antiplatelet agent Triflusal (B1683033) and its primary active metabolite, Desacetyl Triflusal (HTB). The information presented is supported by experimental data from various human clinical studies, offering valuable insights for researchers and professionals in the field of drug development and pharmacology.
Executive Summary
Triflusal is a platelet aggregation inhibitor that undergoes rapid and extensive metabolism in the body to form its main active metabolite, Desacetyl Triflusal (HTB). Pharmacokinetic studies consistently demonstrate that Triflusal is quickly absorbed and eliminated, while HTB exhibits a much longer half-life and sustained plasma concentrations. This key difference in their pharmacokinetic profiles is crucial for understanding the long-lasting antiplatelet effect of Triflusal. While Triflusal itself has a short duration of action, the prolonged presence of the active metabolite HTB is believed to contribute significantly to its therapeutic efficacy[1][2].
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of Triflusal and Desacetyl Triflusal (HTB) from single-dose and multiple-dose studies in healthy human subjects.
| Pharmacokinetic Parameter | Triflusal | Desacetyl Triflusal (HTB) | Study Details |
| Maximum Plasma Concentration (Cmax) | 11.6 ± 1.7 µg/mL[1][3] | 92.7 ± 17.1 µg/mL[1][3] | Single 900 mg oral dose[1][3] |
| Time to Maximum Plasma Concentration (Tmax) | 0.55 - 0.92 h[4] | 2.35 - 3.03 h[4] | Single ascending doses (300, 600, 900 mg)[4] |
| 0.88 ± 0.26 h[1][3] | 4.96 ± 1.37 h[1][3] | Single 900 mg oral dose[1][3] | |
| Elimination Half-life (t½) | 0.35 - 0.65 h[4] | 52.5 - 65.57 h[4] | Single ascending doses (300, 600, 900 mg)[4] |
| 0.55 h[1][3] | 34.3 ± 5.3 h[1][3] | Single 900 mg oral dose[1][3] | |
| Area Under the Curve (AUC) | Dose proportional over 300-900 mg[4] | Dose proportional over 300-900 mg[4] | Single ascending doses (300, 600, 900 mg)[4] |
| Accumulation | Slight accumulation with repeated dosing[4] | Obvious accumulation with repeated dosing[4] | 600 mg once daily for 7 days[4] |
Metabolic Pathway
Triflusal is rapidly biotransformed into its active metabolite, Desacetyl Triflusal (HTB), through hydrolysis. This metabolic conversion is a critical step in the drug's mechanism of action.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained from randomized, open-label, single- and multiple-dose studies in healthy adult volunteers. The general experimental workflow is outlined below.
In Vivo Study Design
-
Subjects: Healthy male and female volunteers.
-
Dosing: Single oral doses (e.g., 900 mg Triflusal) or multiple-dose regimens (e.g., 600 mg Triflusal once daily for 7 days) were administered. In some studies, single ascending doses of 300, 600, and 900 mg were used[4].
-
Blood Sampling: Venous blood samples were collected at predetermined time points before and after drug administration. Sampling was performed for up to 120 hours post-dose in some studies[1][3].
-
Plasma Preparation: Blood samples were centrifuged to separate plasma, which was then stored frozen until analysis.
Bioanalytical Method
Plasma concentrations of Triflusal and HTB were determined using validated analytical methods.
-
High-Performance Liquid Chromatography (HPLC): Early studies utilized sensitive HPLC methods for the quantification of Triflusal and HTB in plasma[1][3].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): More recent studies have employed validated LC/MS/MS methods, which offer high sensitivity and specificity for the analysis of Triflusal and HTB in biological matrices[4].
Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental methods. These parameters include Cmax, Tmax, AUC, and elimination half-life.
Conclusion
The in vivo pharmacokinetic profiles of Triflusal and its active metabolite, Desacetyl Triflusal (HTB), are distinctly different. Triflusal is characterized by rapid absorption and elimination, whereas HTB has a significantly longer half-life and accumulates in plasma upon multiple dosing[4]. This prolonged exposure to the active metabolite HTB is a key factor in the sustained antiplatelet effect of Triflusal, making it an effective agent for the prevention of thromboembolic events. The data and methodologies summarized in this guide provide a valuable resource for researchers and clinicians working with this important therapeutic agent.
References
- 1. Pharmacokinetics, safety and tolerability of triflusal and its main active metabolite HTB in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase I study to characterize the multiple-dose pharmacokinetics, pharmacodynamics and safety of new enteric-coated triflusal formulations in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for the Bioanalysis of Triflusal and its Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of internal standards used in the quantification of triflusal (B1683033) and its primary active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid (HTB), also known as desacetyl triflusal. We will explore the impact of internal standard selection on the linearity, accuracy, and precision of bioanalytical methods, with a focus on the advantages of using a stable isotope-labeled (SIL) internal standard, such as Desacetyl Triflusal-13C6, compared to other alternatives.
Triflusal is an antiplatelet agent, and its bioanalysis is crucial for pharmacokinetic and toxicokinetic studies. The accuracy of these studies heavily relies on the validated quantification method, where the choice of internal standard is a critical factor. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variability.
Comparison of Internal Standards: this compound vs. Other Analogs
The use of a SIL internal standard, like this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. Its physicochemical properties are nearly identical to the analyte (desacetyl triflusal), ensuring it experiences similar extraction recovery, ionization efficiency, and chromatographic retention. This co-elution and similar behavior lead to more accurate and precise quantification by effectively correcting for matrix effects and other sources of analytical variability.
In contrast, non-isotopically labeled internal standards, such as salicylic (B10762653) acid or furosemide, may have different extraction efficiencies and ionization responses compared to the analyte.[1][2] This can lead to less effective compensation for analytical variability and potentially compromise the accuracy and precision of the results.
Below is a table summarizing the theoretical performance comparison between a SIL internal standard and other analog internal standards.
| Performance Metric | This compound (SIL IS) | Other Analog IS (e.g., Salicylic Acid) | Rationale |
| Linearity | Excellent | Good to Excellent | SIL IS co-elutes and has the same response factor as the analyte, leading to a more consistent and linear response across the calibration range. |
| Accuracy | High | Moderate to High | SIL IS provides superior correction for matrix effects and variability in sample preparation, resulting in higher accuracy.[3] |
| Precision | High | Moderate to High | The close physicochemical match of a SIL IS to the analyte leads to better reproducibility and therefore higher precision.[4] |
| Specificity | High | Moderate | SIL IS is mass-differentiated from the analyte, minimizing the risk of interference from endogenous compounds. Other analogs may have a higher potential for co-eluting interferences. |
Published Bioanalytical Method Performance for Triflusal and HTB
Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been published for the quantification of triflusal and its metabolite HTB in biological matrices.[1][2] The following table summarizes the validation parameters from a representative study utilizing a non-isotopically labeled internal standard.
| Analyte | Internal Standard | Linearity Range (µg/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Triflusal | Salicylic Acid | 0.08 - 48 | Not explicitly stated, but method was validated | Not explicitly stated, but method was validated | [1] |
| HTB | Salicylic Acid | 0.5 - 50 | Not explicitly stated, but method was validated | Not explicitly stated, but method was validated | [1] |
| Triflusal | Furosemide | 0.02 - 5.0 | Within ±10% | < 10% | [2] |
| HTB | Furosemide | 0.1 - 200.0 | Within ±10% | < 10% | [2] |
While these methods demonstrate acceptable performance, the use of a SIL internal standard like this compound would be expected to further enhance the accuracy and precision, particularly in complex biological matrices.
Experimental Protocols and Workflows
The general workflow for the bioanalysis of triflusal and HTB involves sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of an internal standard at the beginning of the sample preparation process is a critical step.
Bioanalytical Workflow for Triflusal and HTB Quantification
Caption: Bioanalytical workflow for triflusal and HTB quantification.
A typical experimental protocol would involve the following steps:
-
Sample Preparation:
-
Aliquots of the biological matrix (e.g., plasma, urine) are taken.
-
A known amount of the internal standard (e.g., this compound) is added.
-
Proteins are precipitated using a solvent like acetonitrile (B52724) or methanol.[1]
-
The sample is centrifuged, and the supernatant is transferred.
-
The supernatant is evaporated to dryness and reconstituted in the mobile phase.
-
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected into an LC-MS/MS system.
-
The analyte and internal standard are separated on a C18 column.[1][2]
-
Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example, for triflusal m/z 247.1→161.1 and for HTB m/z 204.8→106.7 have been used.[1]
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration of the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
-
Conclusion
The selection of an appropriate internal standard is paramount for achieving accurate and precise results in the bioanalysis of triflusal and its active metabolite, HTB. While methods using non-isotopically labeled internal standards have been successfully validated, the use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for matrix effects and other sources of variability, leading to enhanced data quality. For researchers and drug development professionals seeking the highest level of confidence in their bioanalytical data, the implementation of this compound as an internal standard is highly recommended.
References
Navigating the Analytical Maze: A Comparative Guide to the Specificity and Selectivity of Methods for Desacetyl Triflusal in the Presence of Triflusal
For researchers, scientists, and drug development professionals, the accurate quantification of Desacetyl Triflusal (B1683033), the primary active metabolite of the antiplatelet agent Triflusal, is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The inherent challenge lies in developing analytical methods that can distinguish and precisely measure Desacetyl Triflusal in the presence of its parent drug, Triflusal. This guide provides a comparative overview of available analytical methods, focusing on their specificity and selectivity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique.
Triflusal, a salicylate (B1505791) derivative, is rapidly metabolized to Desacetyl Triflusal (also known as HTB or 2-hydroxy-4-trifluoromethyl benzoic acid), which also possesses antiplatelet activity.[1][2] The co-existence of these two structurally similar compounds necessitates analytical methods with high specificity and selectivity to avoid erroneous measurements. High-Performance Liquid Chromatography (HPLC) has emerged as the predominant technique for the simultaneous determination of Triflusal and Desacetyl Triflusal in various biological matrices.
Comparative Analysis of HPLC Methods
Several validated HPLC methods have been reported for the simultaneous analysis of Triflusal and Desacetyl Triflusal. While all claim to be specific and selective, a direct comparison of their key performance parameters is essential for informed decision-making. The following table summarizes the operational parameters and performance characteristics of selected HPLC methods, providing a clear comparison for researchers.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Column | YMC C18 (150 mm × 4.6 mm, 5 µm)[3] | C18-bonded silica (B1680970) (particle size 5 µm) | Kromasil C18 |
| Mobile Phase | Methanol-water-formic acid (75:25:0.1, v/v/v)[3] | Acetonitrile-methanol-water (25:10:65, v/v/v) | Acetonitrile: orthophosphoric acid (40:60 v/v)[3] |
| Flow Rate | 0.78 mL/min[3] | Not specified | 1.0 mL/min[3] |
| Detection Wavelength | 234 nm[3] | 234 nm | 237 nm[3] |
| Internal Standard | Naproxen[3] | Furosemide | Not specified[3] |
| Matrix | Human plasma and urine[3] | Rat and human plasma | Bulk drug and pharmaceutical formulations[3] |
| Linearity Range (Triflusal) | 0.5 - 20 µg/mL (plasma)[3] | 0.02 - 5.0 µg/mL (human plasma) | 40 - 60 ppm[3] |
| Linearity Range (Desacetyl Triflusal) | 5 - 200 µg/mL (plasma)[3] | 0.1 - 200.0 µg/mL (human plasma) | Not applicable |
| Limit of Quantitation (LOQ) - Triflusal | 0.5 µg/mL (plasma)[3] | 20 ng/mL (human plasma) | Not specified[3] |
| Limit of Quantitation (LOQ) - Desacetyl Triflusal | 5 µg/mL (plasma)[3] | 100 ng/mL (human plasma) | Not applicable |
| Specificity/Selectivity Statement | The method's specificity meets the requirements of the National Medical Products Administration (NMPA).[3] | Chromatograms showed good resolution and no interferences from plasma constituents. | The method is described as simple, selective, and sensitive.[3] |
Experimental Protocols
To ensure reproducibility and aid in the implementation of these methods, detailed experimental protocols are crucial. Below are representative protocols derived from the cited literature.
Method 1: HPLC for Simultaneous Determination in Human Plasma and Urine[3]
-
Sample Preparation: Acidify plasma or urine samples and extract with dichloromethane. Dry the extraction solution and reconstitute the residue.
-
Chromatographic Conditions:
-
Instrument: Shimadzu 2010 series HPLC.
-
Column: YMC C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol-water-formic acid (75:25:0.1, v/v/v).
-
Flow Rate: 0.78 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 234 nm.
-
Internal Standard: Naproxen.
-
Method 2: HPLC for Simultaneous Determination in Rat and Human Plasma
-
Sample Preparation: Extract plasma samples with an acetonitrile-chloroform mixture (60:40, v/v). Evaporate the organic layer to dryness under a nitrogen stream and reconstitute the residue.
-
Chromatographic Conditions:
-
Column: C18-bonded silica (particle size 5 µm).
-
Mobile Phase: Acetonitrile-methanol-water (25:10:65, v/v/v).
-
Detection: UV at 234 nm.
-
Internal Standard: Furosemide.
-
Visualizing the Method Selection Process
The selection of an appropriate analytical method is a critical step in any research project. The following diagram illustrates a logical workflow for choosing a suitable method for the analysis of Desacetyl Triflusal in the presence of Triflusal.
Caption: A flowchart outlining the decision-making process for selecting an analytical method.
Conclusion
The available literature demonstrates that HPLC is a robust and reliable technique for the specific and selective quantification of Desacetyl Triflusal in the presence of Triflusal. The choice of a specific method should be guided by the unique requirements of the study, including the biological matrix, expected concentration ranges of the analytes, and the available instrumentation. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can confidently select and implement an analytical method that ensures the accuracy and validity of their results, ultimately contributing to a better understanding of the pharmacology of Triflusal and its active metabolite.
References
- 1. Simultaneous determination of triflusal and its major active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid, in rat and human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Antiplatelet Activity of Triflusal and its Primary Metabolite, Desacetyl Triflusal
An Objective Guide for Researchers and Drug Development Professionals
Triflusal (B1683033), a platelet aggregation inhibitor, and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), also known as Desacetyl Triflusal, both contribute to the drug's overall antithrombotic effect. Their mechanisms of action, while related, exhibit distinct characteristics that are crucial for understanding their pharmacological profiles. This guide provides a comparative overview of their antiplatelet activities, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.
Quantitative Comparison of Antiplatelet Activity
The following tables summarize the available quantitative data on the inhibitory activities of Triflusal and its metabolite, HTB.
| Compound | Agonist | Assay Medium | IC50 (µM) |
| Triflusal | Collagen | Whole Blood | 82[1] |
| Triflusal + 37.5 µM HTB | Collagen | Whole Blood | 140[1] |
| HTB | Adhesion on subendothelium | in vitro | 1000 (26% inhibition)[2] |
| HTB | Aggregates on subendothelium | in vitro | 1000 (18% inhibition)[2] |
Table 1: Comparative IC50 Values for Platelet Aggregation. This table presents the half-maximal inhibitory concentrations (IC50) of Triflusal and HTB against platelet aggregation induced by various agonists.
| Compound | Enzyme | Inhibition (%) |
| Triflusal | Thromboxane (B8750289) B2 formation | ~85% (at 600 mg/day for 15 days) |
| HTB | Platelet Cyclooxygenase | Dose-dependent inhibition[1] |
Table 2: Inhibition of Thromboxane B2 Synthesis and Cyclooxygenase. This table highlights the inhibitory effects of Triflusal and HTB on key enzymes in the arachidonic acid pathway.
Mechanism of Action: A Dual Approach
Triflusal and HTB exert their antiplatelet effects through two primary mechanisms: the inhibition of cyclooxygenase-1 (COX-1) and the inhibition of phosphodiesterase (PDE).[3]
1. Cyclooxygenase-1 (COX-1) Inhibition: Similar to aspirin, Triflusal and HTB inhibit COX-1, an enzyme crucial for the conversion of arachidonic acid to prostaglandin (B15479496) H2. This, in turn, reduces the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[3]
2. Phosphodiesterase (PDE) Inhibition: Uniquely, HTB also acts as a phosphodiesterase inhibitor.[3] By inhibiting PDE, HTB leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates various proteins that inhibit platelet activation and aggregation.
The following diagram illustrates the signaling pathways affected by Triflusal and HTB.
References
- 1. Platelet antiaggregatory effect of triflusal in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of triflusal and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Triflusal? [synapse.patsnap.com]
Inter-Laboratory Validation of a Desacetyl Triflusal Bioanalytical Method: A Comparative Guide
This guide provides a framework for an inter-laboratory validation of a bioanalytical method for Desacetyl Triflusal, the active metabolite of the antiplatelet agent Triflusal. Ensuring the reproducibility and reliability of bioanalytical data across different laboratories is a critical aspect of drug development, particularly for multi-site clinical trials and when analytical testing is transferred between facilities. This document outlines the essential validation parameters, presents a hypothetical comparative dataset, provides a detailed experimental protocol, and visualizes the validation and analytical workflows.
Data Presentation: Inter-Laboratory Comparison
An inter-laboratory study, also known as cross-validation, is performed to ensure that a bioanalytical method produces equivalent and reliable data at different testing sites.[1][2][3] This is crucial when data from multiple laboratories will be combined or compared in a regulatory submission.[4] The core of this process involves the analysis of identical sets of quality control (QC) samples by each participating laboratory.
For this comparative guide, we present hypothetical data from two laboratories, "Lab A" and "Lab B," that have analyzed spiked human plasma QC samples for Desacetyl Triflusal. The acceptance criteria for the inter-laboratory comparison are that the mean accuracy of the QCs from each lab should be within ±15% of the nominal value, and the precision, expressed as the coefficient of variation (%CV), should not exceed 15%.[1]
Table 1: Inter-Laboratory Accuracy and Precision Data for Desacetyl Triflusal
| QC Level | Nominal Conc. (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | Lab A | 9.8 | 98.0 | 7.5 |
| Lab B | 10.5 | 105.0 | 8.2 | ||
| Low QC | 30 | Lab A | 29.1 | 97.0 | 5.1 |
| Lab B | 31.2 | 104.0 | 6.3 | ||
| Mid QC | 300 | Lab A | 297.6 | 99.2 | 4.5 |
| Lab B | 309.0 | 103.0 | 5.8 | ||
| High QC | 750 | Lab A | 735.0 | 98.0 | 3.9 |
| Lab B | 765.0 | 102.0 | 4.7 |
Table 2: Comparison of Mean Concentrations Between Laboratories
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. Lab A (ng/mL) | Mean Conc. Lab B (ng/mL) | % Difference |
| LLOQ | 10 | 9.8 | 10.5 | 6.9 |
| Low QC | 30 | 29.1 | 31.2 | 6.9 |
| Mid QC | 300 | 297.6 | 309.0 | 3.7 |
| High QC | 750 | 735.0 | 765.0 | 4.0 |
Experimental Protocols
A full method validation should be conducted for any new bioanalytical method or when significant changes are made to an existing one.[5][6] The objective is to demonstrate the reliability of the method for determining the analyte concentration in a specific biological matrix.[5]
Bioanalytical Method for Desacetyl Triflusal in Human Plasma using LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a common technique for sample cleanup and concentration in bioanalysis.[7]
-
Sample Thawing: Frozen human plasma samples are thawed at room temperature and vortexed to ensure homogeneity.
-
Aliquoting: 200 µL of plasma is aliquoted into a clean microcentrifuge tube.
-
Internal Standard Spiking: 25 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled Desacetyl Triflusal) is added to each sample, except for blank matrix samples.
-
Acidification: 200 µL of 4% phosphoric acid in water is added to each sample to facilitate protein precipitation and adjust pH.
-
SPE Cartridge Conditioning: An appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) is conditioned sequentially with 1 mL of methanol (B129727) and 1 mL of water.
-
Sample Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: The analyte and IS are eluted from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation: The eluate is evaporated to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Desacetyl Triflusal and the internal standard are monitored.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Extensive assessment of fundamental factors in the development and validation of bioanalytical methods: Highlighting accuracy and reliability - Int J Pharm Chem Anal [ijpca.org]
- 3. iajps.com [iajps.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ijisrt.com [ijisrt.com]
Safety Operating Guide
Proper Disposal of Desacetyl Triflusal-13C6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a comprehensive overview of the proper disposal procedures for Desacetyl Triflusal-13C6, a stable isotope-labeled metabolite of the antiplatelet agent Triflusal. Adherence to these guidelines is essential to ensure personnel safety, environmental protection, and regulatory compliance.
This compound is a non-radioactive, isotopically labeled compound. Therefore, its disposal is governed by its chemical properties rather than any radiological hazard.[1][] Given that its parent compound, Triflusal, is classified as hazardous—harmful if swallowed and an irritant to the skin and eyes—it is imperative to handle and dispose of this compound as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All handling of the compound, especially when in solid or powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Chemical Waste: Due to the hazardous nature of its parent compound, all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be segregated and managed as hazardous chemical waste.[3][4]
-
Do Not Mix with Other Waste Streams: To prevent unforeseen chemical reactions, do not mix this compound waste with other chemical waste streams unless their compatibility is known and approved under your institution's waste management plan.[3]
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[3][5][6] The container must have a secure, tight-fitting lid.
-
Original Containers: Whenever possible, using the original manufacturer's container for waste accumulation is a good practice, provided it is in good condition.[7]
Step 3: Labeling
-
Properly Label the Waste Container: Clearly label the waste container with the words "Hazardous Waste."
-
Identify the Contents: The label must include the full chemical name, "this compound," and any other components of the waste mixture with their approximate concentrations.
-
Include Hazard Information: Indicate the relevant hazards, such as "Harmful" and "Irritant."
Step 4: Storage
-
Designated Satellite Accumulation Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of potential spills or leaks.
-
Storage Limits: Be aware of and comply with the volume and time limits for waste accumulation in an SAA as stipulated by your institution and local regulations.
Step 5: Arrange for Pickup and Disposal
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting the pickup of hazardous chemical waste. This is typically managed by the Environmental Health and Safety (EH&S) department.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink or in the regular trash.[7]
-
Professional Disposal: The collected waste will be transported and disposed of by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Triple-Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) at least three times.
-
Collect the Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste along with other this compound waste.[7]
-
Deface the Label: After triple-rinsing, deface or remove the original product label to prevent misuse.
-
Dispose of the Container: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as per your institution's guidelines.
Summary of Key Disposal Information
| Waste Type | Container | Labeling | Disposal Method |
| Unused/Expired this compound | Chemically compatible, sealed container | "Hazardous Waste," chemical name, hazards, date | Collection by institutional EH&S for professional disposal |
| Contaminated Labware (vials, gloves, etc.) | Lined, designated hazardous waste bin | "Hazardous Waste," primary contaminant | Collection by institutional EH&S for professional disposal |
| Solutions containing this compound | Chemically compatible, sealed container | "Hazardous Waste," all components and concentrations | Collection by institutional EH&S for professional disposal |
| Triple-Rinsed Empty Containers | N/A | Deface original label | Regular laboratory recycling (as per institutional policy) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Desacetyl Triflusal-13C6
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This document provides crucial safety and logistical information for handling Desacetyl Triflusal-13C6. It is imperative for all personnel to thoroughly review and understand this guide before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling Desiflusal-13C6, compiled from best practices for handling potent pharmaceutical compounds.
| Protection Type | Specific Requirements | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and airborne particles. |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (inspected prior to use). | Prevents skin contact with the compound. |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended as a backup to engineering controls. A full-face supplied air respirator is necessary if it's the sole means of protection. | Minimizes inhalation of dust and aerosols. |
Operational Plan: Handling Procedures
All handling of this compound should be performed in a designated and controlled area. Access should be restricted to authorized and trained personnel only.
Engineering Controls:
-
A laboratory fume hood or other suitable local exhaust ventilation is essential.
-
For procedures with a high potential for aerosol generation, a glove box or isolator is recommended.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the designated work area is clean and uncluttered.
-
Cover the work surface with absorbent, disposable bench paper.
-
Verify that all necessary PPE is available and in good condition.
-
Don all required PPE before entering the designated handling area.
-
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weigh paper or a tared container to minimize the dispersal of the solid compound.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
Add solvents to the solid compound slowly and carefully to avoid splashing.
-
If sonication is required, ensure the container is securely capped.
-
All solutions should be clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used in the handling process.
-
Remove PPE in the designated area, avoiding contamination of personal clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste generated from handling this compound must be considered hazardous and disposed of according to institutional and local regulations.
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Chemical Waste," the compound name, solvent composition, and the date.
-
-
Solid Waste:
-
All solid waste, including contaminated weigh paper, pipette tips, and bench paper, should be collected in a designated, sealed hazardous waste bag.
-
Label the bag as "Hazardous Solid Waste" with the compound name.
-
-
Contaminated PPE:
-
Dispose of all used PPE, including gloves, gowns, and shoe covers, in a lined and sealed waste bag labeled "Hazardous Waste - Contaminated PPE."
-
-
Sharps:
-
Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container labeled "Hazardous Sharps Waste" and the compound name.
-
All hazardous waste must be stored in a secure, designated area until it can be collected by a certified hazardous waste management service for incineration.
Emergency Procedures
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[1] Consult a doctor.
-
In case of eye contact: Rinse the eyes thoroughly with plenty of water and consult a doctor.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
